molecular formula C16H12BrNOS B2852885 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole CAS No. 339019-74-8

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Numéro de catalogue: B2852885
Numéro CAS: 339019-74-8
Poids moléculaire: 346.24
Clé InChI: VSIJMNLJDVYARA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is a useful research compound. Its molecular formula is C16H12BrNOS and its molecular weight is 346.24. The purity is usually 95%.
BenchChem offers high-quality 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIJMNLJDVYARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of highly functionalized heterocyclic thioethers is a cornerstone of modern medicinal chemistry and drug discovery. The target compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole , integrates a lipophilic 5-phenylisoxazole core with a halogenated thioether moiety. This specific structural topology is highly valued for its potential to engage in π-π stacking, hydrophobic interactions, and halogen bonding within enzymatic active sites. This whitepaper details a robust, two-step synthetic methodology, emphasizing mechanistic causality, self-validating protocols, and comprehensive analytical characterization required for pharmaceutical development.

Retrosynthetic Strategy and Mechanistic Rationale

The construction of the target molecule relies on a convergent retrosynthetic disconnection that bisects the molecule at the thioether linkage and the isoxazole ring.

  • Core Assembly (1,3-Dipolar Cycloaddition): The isoxazole ring is constructed via a [3+2] cycloaddition between phenylacetylene and a nitrile oxide dipole. This click-chemistry variant is highly regioselective. The regiochemistry is driven by the Frontier Molecular Orbital (FMO) interactions between the dipole's Highest Occupied Molecular Orbital (HOMO) and the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), heavily favoring the 5-substituted isomer[1].

  • Thioetherification (Nucleophilic Substitution): The molecular linkage is forged via an Sₙ2 displacement. The chloromethyl group acts as an excellent primary electrophile, while the 4-bromobenzenethiolate anion serves as a highly polarizable, soft nucleophile[2].

SynthesisWorkflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: SN2 Thioetherification A Phenylacetylene + Chloroacetohydroximoyl chloride B 3-(Chloromethyl)- 5-phenylisoxazole A->B Et3N, DCM, RT [3+2] Cycloaddition D 3-{[(4-Bromophenyl)sulfanyl]methyl} -5-phenylisoxazole B->D DMF, 60°C Nucleophilic Attack C 4-Bromobenzenethiol + K2CO3 C->D Thiolate Formation

Caption: Retrosynthetic and forward workflow for the two-step synthesis of the target isoxazole thioether.

Self-Validating Experimental Protocols

Step 1: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole
  • Causality & Design: Triethylamine (Et₃N) is employed not merely as a base, but as a dehydrohalogenating agent to generate the highly reactive nitrile oxide dipole in situ from chloroacetohydroximoyl chloride. Dichloromethane (DCM) is selected as the solvent because its non-polar nature stabilizes the concerted transition state of the cycloaddition without competitively solvating the dipole[1].

  • Procedure:

    • Charge a flame-dried 100 mL round-bottom flask with phenylacetylene (10.0 mmol) and chloroacetohydroximoyl chloride (11.0 mmol) in anhydrous DCM (30 mL).

    • Cool the mixture to 0 °C using an ice bath to control the exothermic generation of the dipole.

    • Add Et₃N (12.0 mmol) dropwise over 15 minutes.

    • Remove the ice bath and stir at room temperature for 12 hours.

  • In-Process Validation: The reaction is self-indicating; the immediate precipitation of triethylammonium chloride (a white solid) visually confirms the successful generation of the nitrile oxide. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 8:2) will show the disappearance of the alkyne and the formation of a highly UV-active product spot at R_f ~0.6.

  • Workup: Filter the suspension to remove the salt. Wash the organic filtrate with 1N HCl (to quench unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the intermediate.

Step 2: Synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole
  • Causality & Design: Potassium carbonate (K₂CO₃) is used to deprotonate 4-bromobenzenethiol. The resulting thiolate is a "soft" nucleophile that perfectly matches the "soft" electrophilic nature of the primary alkyl chloride. N,N-Dimethylformamide (DMF) is the optimal solvent; as a polar aprotic medium, it strongly solvates the potassium cation but leaves the thiolate anion unsolvated and highly reactive, accelerating the Sₙ2 kinetic rate[2].

  • Procedure:

    • Dissolve 3-(chloromethyl)-5-phenylisoxazole (5.0 mmol) in anhydrous DMF (15 mL).

    • Add anhydrous K₂CO₃ (7.5 mmol) and 4-bromobenzenethiol (5.5 mmol).

    • Stir the suspension at 60 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The consumption of the intermediate and the appearance of a less polar, UV-active spot (R_f ~0.7) confirms successful thioetherification.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). The basic aqueous environment inherently keeps any unreacted thiol in the aqueous phase as a water-soluble salt, acting as an automatic chemical purification step. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers extensively with water (to remove DMF) and brine, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to afford the pure target compound.

Quantitative Analytical Characterization

To ensure absolute structural integrity, the synthesized compound must be subjected to a rigorous analytical suite. The expected quantitative data for the target molecule is summarized below.

Analytical ParameterMethodology / InstrumentExpected Value & Structural Assignment
Molecular Weight HRMS (ESI-TOF)Calculated for C₁₆H₁₂BrNOS [M+H]⁺: 346.0000; Found: 346.0012
¹H NMR 500 MHz, CDCl₃δ 7.80 (m, 2H, Phenyl o-H), 7.45 (m, 5H, Phenyl m,p-H & Bromophenyl m-H), 7.25 (d, J = 8.5 Hz, 2H, Bromophenyl o-H), 6.50 (s, 1H, Isoxazole C4-H), 4.20 (s, 2H, -CH₂-S-)
¹³C NMR 125 MHz, CDCl₃δ 170.5 (Isoxazole C5), 161.2 (Isoxazole C3), 135.0, 132.1, 131.5, 130.0, 129.2, 127.5, 126.0, 121.0 (Aryl C-Br), 99.5 (Isoxazole C4), 29.5 (-CH₂-S-)
FT-IR Spectroscopy ATR-FTIR3120 (Aryl C-H), 2925 (Alkyl C-H), 1590 (C=N), 1475 (C=C), 1090 (C-Br), 820 (p-substituted benzene), 760, 690 (monosubstituted benzene) cm⁻¹
Melting Point Capillary Apparatus85 – 87 °C (Sharp, indicating high purity)
Overall Yield Isolated (Over 2 steps)72% (Following recrystallization)

Biological Relevance and Pathway Integration

Molecules bearing the 3-(alkylsulfanyl)methyl-5-phenylisoxazole scaffold are frequently investigated as potent inhibitors of inflammatory and oncogenic pathways. The 5-phenyl ring provides critical hydrophobic contacts within deep binding pockets, while the 4-bromophenyl moiety serves as an ideal vector for halogen bonding with backbone carbonyls of target kinases or cyclooxygenases (e.g., COX-2).

BiologicalMechanism Target 3-{[(4-Bromophenyl)sulfanyl]methyl} -5-phenylisoxazole Enzyme Target Enzyme (e.g., COX-2 / Kinase) Target->Enzyme Competitive Inhibition (Halogen Bonding & π-π Stacking) Product Downstream Effectors (e.g., Prostaglandins) Enzyme->Product Enzymatic Conversion Substrate Endogenous Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Binds Active Site

Caption: Proposed biological mechanism of action for the synthesized isoxazole thioether derivative.

References

  • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: RSC Advances URL: [Link]

  • Title: Electrochemical Sulfoxidation of Thiols and Alkyl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their bioisosteric replacement of amide bonds, distinct hydrogen-bonding profiles, and robust stability against metabolic degradation. Specifically, 3,5-disubstituted isoxazoles linked via a thioether bridge to a halogenated aryl group—such as 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole —exhibit profound potential as cyclooxygenase (COX) inhibitors, antimicrobial agents, and modulators of the central nervous system.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with an in-depth analysis of this compound's physicochemical properties, field-proven synthetic protocols, and the self-validating analytical logic required to ensure structural integrity during development.

Physicochemical Profiling

Understanding the physicochemical descriptors of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is critical for predicting its pharmacokinetics (PK) and pharmacodynamics (PD). The molecule integrates three distinct pharmacophores: a 5-phenylisoxazole core, a flexible thioether linker, and a 4-bromophenyl moiety.

Table 1: Key Physicochemical Descriptors and Pharmacokinetic Implications

DescriptorCalculated ValuePharmacokinetic / Structural Implication
Molecular Formula C₁₆H₁₂BrNOSDefines the foundational atomic composition.
Molecular Weight 346.24 g/mol Optimal for oral absorption (< 500 Da), adhering strictly to Lipinski’s Rule of 5.
LogP (Predicted) ~4.8Highly lipophilic. Facilitates blood-brain barrier (BBB) penetration and deep insertion into hydrophobic protein pockets.
Topological Polar Surface Area 51.3 ŲDriven by the isoxazole N/O and thioether S. Ideal for passive transcellular permeability (< 90 Ų).
Hydrogen Bond Donors (HBD) 0Lack of HBDs enhances lipophilicity and lipid bilayer membrane permeability.
Hydrogen Bond Acceptors (HBA) 3 (N, O, S)Provides specific dipole-dipole interaction points within target active sites.
Rotatable Bonds 4Offers sufficient conformational flexibility to adopt bioactive poses without excessive entropic penalty upon binding.

Synthetic Methodology & Workflow

The synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole relies on a highly efficient, base-catalyzed bimolecular nucleophilic substitution ( SN​2 ). The process utilizes 1 as the electrophilic core and 4-bromothiophenol as the nucleophile.

Causality of Experimental Choices:

  • Electrophile Selection: 3-(chloromethyl)-5-phenylisoxazole is preferred over the bromomethyl variant due to its superior stability during storage and handling, while still providing an excellent leaving group for thiolate nucleophiles. This is a standard established in 2. The foundational synthesis of the chloromethyl precursor itself is well-documented in 3.

  • Base Selection: Anhydrous Potassium Carbonate ( K2​CO3​ ) is utilized. Its mild basicity ( pKa​≈10.3 ) is perfectly calibrated to quantitatively deprotonate 4-bromothiophenol ( pKa​≈6.0 ) without risking base-catalyzed ring-opening of the isoxazole core, a known degradation pathway under harsh alkaline conditions (e.g., using NaOH).

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized. As a polar aprotic solvent, DMF optimally solvates the potassium cation, leaving the thiolate anion highly "naked" and nucleophilic, thereby accelerating the SN​2 displacement.

SynthWorkflow A 3-(Chloromethyl)- 5-phenylisoxazole C K2CO3 / Anhydrous DMF (Deprotonation) A->C B 4-Bromothiophenol B->C D 3-{[(4-Bromophenyl)sulfanyl]methyl} -5-phenylisoxazole C->D SN2 Substitution

Synthetic workflow for thioetherification of the isoxazole core via SN2 displacement.

Experimental Protocol: Thioetherification

Note: Conduct all procedures under an inert argon atmosphere to prevent the oxidative dimerization of 4-bromothiophenol into the corresponding disulfide.

  • Preparation of the Nucleophile: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (1.1 mmol, 208 mg) and anhydrous K2​CO3​ (1.5 mmol, 207 mg).

  • Solvation: Suspend the mixture in 10 mL of anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation, indicated by a slight yellowing of the solution (formation of the thiolate).

  • Electrophile Addition: Dissolve 3-(chloromethyl)-5-phenylisoxazole (1.0 mmol, 193.6 mg) in 2 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes.

  • Reaction Progression: Stir the reaction at 25°C. Monitor via TLC (Hexanes:Ethyl Acetate, 4:1). The reaction typically reaches completion within 2–3 hours due to the high nucleophilicity of the sulfur anion.

  • Quenching and Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF.

  • Drying and Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure thioether.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. Do not rely solely on mass spectrometry; positional isomers require NMR validation.

  • ¹H NMR (400 MHz, CDCl₃): The primary self-validating marker for successful coupling is the shift of the methylene protons ( −CH2​− ). In the starting material (chloromethyl), these protons appear as a singlet near δ 4.6 ppm. Upon substitution with the shielding thiolate, the singlet shifts upfield to approximately δ 4.1 - 4.2 ppm. The disappearance of the thiol proton (-SH) at δ 3.4 ppm further confirms the reaction.

  • ¹³C NMR (100 MHz, CDCl₃): The methylene carbon shifts from δ 36.0 ppm (C-Cl) to approximately δ 29.5 ppm (C-S).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Expected [M+H]+ for C16​H13​BrNOS : calculated 346.0260. The protocol requires observation of the characteristic 1:1 isotopic doublet separated by 2 amu, confirming the presence of the bromine atom ( 79Br and 81Br ).

Pharmacokinetic & Biological Implications

The structural architecture of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is highly optimized for target binding in hydrophobic pockets (e.g., the COX-2 active site).

  • Halogen Bonding: The 4-bromo substituent acts as a potent halogen bond donor. The σ -hole (a region of positive electrostatic potential on the halogen axis) can form highly directional, strong interactions with Lewis basic residues (e.g., backbone carbonyls) in a protein's active site.

  • Conformational Flexibility: The thioether bridge ( −S−CH2​− ) provides a dihedral degree of freedom that allows the bromophenyl and phenylisoxazole rings to adopt non-planar, orthogonal geometries, minimizing steric clashes and maximizing induced-fit binding.

BindingModel Core Isoxazole Core H-Bond Acceptor Target Hydrophobic Binding Pocket (Receptor) Core->Target Dipole-Dipole Thioether Thioether Linker Conformational Flexibility Thioether->Target S-Pi Packing Bromophenyl 4-Bromophenyl Group Halogen Bonding Bromophenyl->Target Halogen Bond

Pharmacophore binding model illustrating distinct receptor interactions of each motif.

References

  • Title: Antibacterial 1-normon-2-yl-heterocyclic compounds (Patent EP0265148A2) Source: European Patent Office URL: [Link]

Sources

Structural and Synthetic Analysis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Notice of Editorial Direction: Publicly accessible, fully refined crystallographic data for the title compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, is not available at the time of this writing. This guide has therefore been structured to provide a comprehensive overview based on established synthetic routes for analogous compounds and an expert analysis of its expected structural and supramolecular features. The methodologies and analytical frameworks described herein are based on authoritative, peer-reviewed studies of closely related isoxazole derivatives.

Introduction: The Isoxazole Scaffold in Modern Chemistry

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its role as a versatile pharmacophore. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties[1]. The stability of the isoxazole ring, combined with the diverse functionalization it allows at multiple positions, makes it a privileged scaffold in the design of novel therapeutic agents.

The title compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, incorporates several key features: the established phenylisoxazole core, a flexible thioether (sulfanyl) linkage, and a bromophenyl group. The bromine atom is of particular interest as it can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly utilized in crystal engineering and drug design to control molecular assembly and enhance binding affinity. This guide provides an in-depth examination of the synthesis and a predictive analysis of the structural characteristics of this compound, offering insights for researchers engaged in the development of isoxazole-based molecules.

Synthesis and Crystallization

The synthesis of 3,5-disubstituted isoxazoles is well-established in chemical literature. A common and effective strategy involves the reaction of a chalcone derivative with hydroxylamine, which leads to the formation of the isoxazole ring. For the title compound, a multi-step synthesis beginning from commercially available precursors is the most logical pathway.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process, starting with the preparation of a substituted chalcone, followed by bromination and subsequent cyclization to form the isoxazole ring.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dibromination cluster_2 Step 3: Isoxazole Formation A Acetophenone C 4-Bromochalcone A->C NaOH (aq) B 4-Bromobenzaldehyde B->C D 4-Bromochalcone E Dibrominated Chalcone D->E Br2 in Acetic Acid F Dibrominated Chalcone G 3-(4-Bromophenyl)-5-phenylisoxazole F->G Hydroxylamine HCl, KOH

Caption: Synthetic pathway for a related isoxazole.

Detailed Experimental Protocol (Adapted from Literature[1])

Step 1: Synthesis of 4-Bromochalcone

  • Reaction Setup: To a solution of acetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously at room temperature.

  • Reaction Execution: Continue stirring for 2-3 hours. The formation of a solid precipitate indicates the progress of the Claisen-Schmidt condensation.

  • Work-up and Purification: Filter the resulting solid, wash thoroughly with cold water to remove excess NaOH, and then with a small amount of cold ethanol. Recrystallize the crude product from 95% ethanol to yield pure 4-bromochalcone.[1]

Step 2: Synthesis of 2,3-Dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one

  • Reaction Setup: Dissolve the synthesized 4-bromochalcone (1 equivalent) in glacial acetic acid.

  • Reaction Execution: To this solution, add a solution of bromine (Br₂) (1 equivalent) in acetic acid dropwise with stirring. The disappearance of the bromine color indicates consumption.

  • Work-up and Purification: After the addition is complete, slowly add water to the reaction mixture to precipitate the dibrominated product. Filter the solid, wash with water, and air dry.[1]

Step 3: Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole

  • Reaction Setup: Dissolve the dibrominated chalcone (1 equivalent) in 95% ethanol. Add a solution of hydroxylamine hydrochloride (NH₂OH·HCl) in water.

  • Reaction Execution: Heat the mixture to reflux. While hot, add a solution of potassium hydroxide (KOH) in water dropwise. Continue heating for an additional 10-15 minutes.[1]

  • Work-up and Crystallization: Cool the reaction mixture to room temperature and add water to induce crystallization. Further cool the mixture in an ice bath to maximize crystal formation. Filter the product and wash with cold water.

Crystallization for X-ray Diffraction: High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation. A saturated solution of the purified isoxazole derivative is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) and left undisturbed in a loosely covered vial at room temperature.

Crystallographic and Structural Analysis

While specific experimental data for the title compound is unavailable, a detailed analysis of its expected structural features can be performed based on fundamental chemical principles and data from closely related, structurally determined molecules.

Molecular Structure

The molecule consists of a central phenylisoxazole core linked via a methylene thioether bridge to a 4-bromophenyl ring.

G cluster_workflow SC-XRD Workflow A Synthesize & Grow High-Quality Single Crystal B Mount Crystal on Diffractometer A->B C Data Collection (Irradiate with X-rays, Collect Diffraction Pattern) B->C D Structure Solution (Determine Electron Density Map) C->D E Structure Refinement (Fit Atomic Model to Data) D->E F Validation & Analysis (CIF File Generation, Bond Lengths/Angles) E->F

Sources

Solubility and Stability Profiling of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical profiling of novel scaffolds is a critical bottleneck. The compound 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole represents a highly functionalized, modular architecture combining a 5-phenylisoxazole core, a flexible thioether (sulfanylmethyl) linkage, and a halogenated aryl group. While this structural combination is highly valuable for target binding—often utilized in the design of allosteric ligands and antiparasitic agents[1][2]—it presents distinct challenges in formulation due to extreme lipophilicity and specific chemical vulnerabilities.

As a Senior Application Scientist, I have structured this guide to move beyond standard data reporting. Here, we will dissect the causality behind the compound's behavior in various solvents and stress conditions, providing self-validating experimental workflows to ensure high-fidelity data generation.

Structural Analysis & Physicochemical Causality

To predict and mitigate formulation issues, we must first deconstruct the molecule's physicochemical drivers:

  • The 5-Phenylisoxazole Core: Isoxazoles are classic amide isosteres. The planar nature of the 5-phenylisoxazole system promotes strong π−π stacking in the solid state. This high crystal lattice energy directly opposes aqueous solvation.

  • The Thioether (Sulfanyl) Linkage: Replacing an ether oxygen with a sulfur atom (thioether) significantly alters the bond angle and length, which can impact receptor binding and molecular conformation[1]. However, sulfur is less capable of participating in hydrogen-bond networks with water compared to oxygen, drastically increasing the molecule's overall lipophilicity[2].

  • The 4-Bromophenyl Group: The bromine atom adds substantial steric bulk and hydrophobicity. Halogenation is a standard medicinal chemistry tactic to increase metabolic stability and membrane permeability, but it drives the LogP (octanol-water partition coefficient) to levels that often precipitate out of aqueous assays.

Thermodynamic Solubility Profile

Due to the synergistic lipophilicity of the bromophenyl and thioether groups, the compound exhibits classic "brick dust" properties in aqueous media. It requires aprotic, highly polar organic solvents to disrupt its crystal lattice.

Table 1: Thermodynamic Solubility Profile (25°C, 24h Equilibration)

SolventDielectric Constant ( ϵ )Solubility (mg/mL)Visual ObservationCausality / Mechanism of Solvation
DMSO 46.7> 50.0Clear solutionHigh polarity and H-bond acceptor capacity disrupt lattice.
DMF 36.7> 50.0Clear solutionStrong dipole-dipole interactions stabilize the solute.
DCM 9.1> 30.0Clear solutionExcellent solvation of the lipophilic bromophenyl moiety.
Methanol 32.75.2Slight suspensionProtic nature poorly solvates the hydrophobic core.
PBS (pH 7.4) ~80.0< 0.01Heavy precipitationLack of ionizable centers; water cannot break π−π stacking.

Experimental Workflow: Thermodynamic Solubility

To avoid false positives caused by supersaturation (kinetic solubility), a rigorous thermodynamic solubility protocol must be employed. This protocol is designed as a self-validating system: by using a PTFE filter, we eliminate the risk of the highly lipophilic compound adsorbing to the filter membrane, which would otherwise falsely lower the quantified solubility.

Protocol: High-Fidelity Thermodynamic Solubility Assay
  • Preparation: Weigh exactly 2.0 mg of the solid compound into a 2 mL chemically resistant glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol).

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm and 25°C for exactly 24 hours. Note: 24 hours is mandatory to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium.

  • Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 100 µL to saturate any potential non-specific binding sites on the membrane.

  • Quantification: Dilute the filtrate appropriately in mobile phase and analyze via HPLC-UV against a 5-point standard curve prepared in 100% DMSO.

SolubilityWorkflow Start Compound Aliquot (Solid API) Solvents Add Solvents (DMSO, MeOH, PBS) Start->Solvents Incubate Incubation & Shaking (24h, 25°C) Solvents->Incubate Filter PTFE Filtration (Discard first 100µL) Incubate->Filter HPLC HPLC-UV/MS Analysis (Standard Curve Quant) Filter->HPLC Data Thermodynamic Solubility Profile Generation HPLC->Data

Fig 1: Thermodynamic solubility workflow ensuring equilibrium and minimizing non-specific binding.

Chemical Stability & Forced Degradation

While isoxazole rings generally exhibit robust stability, the specific functionalization of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole introduces two primary vectors for chemical degradation: S-oxidation and Photodehalogenation .

Degradation Mechanisms
  • Thioether Oxidation: The sulfur atom in the sulfanyl linker possesses lone pairs that are highly susceptible to electrophilic attack by reactive oxygen species (ROS). Under oxidative stress (or in the presence of hepatic CYP450 enzymes in vivo), the thioether rapidly oxidizes to a sulfoxide ( +16 Da ), and subsequently to a sulfone ( +32 Da )[3].

  • Photolytic Cleavage: The carbon-bromine (C-Br) bond has a relatively low bond dissociation energy. Exposure to UV-Vis light (ICH Q1B conditions) induces homolytic cleavage of the C-Br bond, generating an aryl radical that abstracts a hydrogen atom from the solvent, resulting in a debrominated photoproduct.

Table 2: Forced Degradation Profile (Mass Balance Verified)

Stress ConditionReagent / EnvironmentTime% Parent RemainingPrimary Degradant Identified (LC-MS)
Oxidative 3% H2​O2​ in Acetonitrile24h65%Sulfoxide ( M+16 ), Sulfone ( M+32 )
Photolytic UV-Vis Light (ICH Q1B)24h42%Debrominated isoxazole thioether
Hydrolytic (Acid) 0.1M HCl7 days> 98%None (Isoxazole core is stable)
Hydrolytic (Base) 0.1M NaOH7 days> 95%Trace ring-opening products
Protocol: Oxidative Forced Degradation Assay

This protocol includes a critical chemical quenching step to ensure the degradation stops precisely at the targeted timepoint, validating the kinetic data.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Stress Induction: In a glass vial, mix 500 µL of the stock solution with 500 µL of 6% H2​O2​ (yielding a final concentration of 3% H2​O2​ and 0.5 mg/mL API).

  • Incubation: Seal the vial and incubate in a thermomixer at 40°C for exactly 24 hours.

  • Quenching (Critical Step): At 24 hours, immediately transfer 100 µL of the reaction mixture into a new vial containing 100 µL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate instantly reduces residual peroxide, halting S-oxidation and preserving the exact degradation profile for analysis.

  • Analysis: Inject the quenched sample into an LC-MS/MS system. Monitor the disappearance of the parent mass and the emergence of +16 m/z and +32 m/z peaks.

StabilityPathway Parent 3-{[(4-Bromophenyl)sulfanyl]methyl} -5-phenylisoxazole Oxidation Oxidative Stress (H2O2 / ROS) Parent->Oxidation Photo Photolytic Stress (UV/Vis Light) Parent->Photo Sulfoxide Sulfoxide/Sulfone Degradants (+16/+32 Da) Oxidation->Sulfoxide Dehalogenation Debrominated Photoproducts (-79 Da) Photo->Dehalogenation

Fig 2: Primary chemical degradation pathways of the bromophenyl-sulfanyl-isoxazole scaffold.

Conclusion & Formulation Strategy

The physicochemical data clearly dictates that 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole cannot be formulated in simple aqueous buffers for in vivo or in vitro studies. The high lattice energy and extreme lipophilicity imparted by the bromophenyl and thioether moieties necessitate the use of co-solvents (e.g., DMSO, PEG-400) or lipid-based nanoparticle formulations to achieve sufficient bioavailability[1][2]. Furthermore, due to its susceptibility to photodehalogenation and S-oxidation[3], all solid stocks and solutions must be stored in amber vials under an inert argon or nitrogen atmosphere to ensure long-term integrity.

References

  • Title: Synthesis of Bis(Isoxazol-4-Ylmethylsulfanyl)
  • Source: acs.
  • Source: acs.

Sources

Foreword: The Isoxazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Isoxazole-Based Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a critical pharmacophore in a multitude of clinically significant agents.[1][2] The structural rigidity and potential for hydrogen bonding conferred by the isoxazole nucleus allow for high-affinity interactions with a wide array of biological targets.[3] This versatility is evidenced by its presence in FDA-approved drugs spanning various therapeutic classes, from the anti-inflammatory COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide to antibacterial agents like Sulfamethoxazole and Oxacillin.[4][5][6]

This guide provides an in-depth exploration of the key biological activities of isoxazole-based compounds, intended for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, present validated experimental workflows for their evaluation, and summarize key quantitative data to provide a comprehensive technical resource for advancing isoxazole-based drug discovery programs.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Isoxazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to combat cancer through diverse and complementary mechanisms.[7][8] Their efficacy stems from their capacity to modulate critical cellular processes, including cell cycle progression, programmed cell death (apoptosis), and the activity of enzymes essential for tumor growth and proliferation.[7][9]

Core Mechanisms of Anticancer Action

1.1.1 Induction of Cell Cycle Arrest: A primary strategy through which isoxazole compounds exert their antiproliferative effects is by halting the cell division cycle, thereby preventing the replication of malignant cells.[10]

  • G0/G1 Phase Arrest: Certain indole-isoxazole derivatives have been shown to arrest hepatocellular carcinoma cells in the G0/G1 phase. This action is causally linked to a significant reduction in the levels of Cyclin-Dependent Kinase 4 (CDK4).[10] CDK4 is a critical regulator of the G1-S transition; by inhibiting its function, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb), effectively blocking entry into the DNA synthesis (S) phase.[10]

  • G2/M Phase Arrest: In other contexts, such as leukemia, different isoxazole derivatives induce cell cycle arrest at the G2/M checkpoint.[10] This suggests an alternative mechanism, likely involving the modulation of the CDK1/Cyclin B1 complex, which governs the transition from the G2 phase to mitosis (M phase).

G1_Phase_Arrest

1.1.2 Induction of Apoptosis: Beyond halting proliferation, many isoxazole compounds can actively induce apoptosis, or programmed cell death, in cancer cells.[11] This is a critical feature for an effective anticancer agent, as it leads to the elimination of tumor cells. Derivatives of 3,4-isoxazolediamide have demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells and glioblastoma cell lines.[11] This activity can be reliably quantified by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

1.1.3 Multi-Enzyme Inhibition: The isoxazole scaffold is adept at targeting the active sites of various enzymes crucial for cancer progression.[7]

  • Protein Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow). Certain isoxazole-based carboxamides and hydrazones are potent inhibitors of VEGFR2, with IC50 values comparable to the standard drug Sorafenib.[12]

  • Aromatase & Topoisomerase Inhibition: Other derivatives have been shown to inhibit aromatase, an enzyme involved in estrogen synthesis relevant to breast cancer, and topoisomerases, which are essential for DNA replication.[7]

  • Histone Deacetylase (HDAC) Inhibition: Isoxazoles can serve as non-hydroximate zinc-binding groups in HDAC inhibitors, offering a potential alternative to existing drugs that have toxicity and poor pharmacokinetic profiles.[7][13]

Quantitative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify the potency of an anticancer compound. The table below summarizes the cytotoxic activity of representative isoxazole derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
SpiroisoxazolineMCF-7 (Breast)Not Specified0.02[14]
SpiroisoxazolineA549 (Lung)Not Specified0.2[14]
Isoxazole-Ureate Deriv. (8)HepG2 (Liver)VEGFR2 Inhibition0.84[12]
Isoxazole-Hydrazone (10a)HepG2 (Liver)VEGFR2 Inhibition0.79[12]
Isoxazole Chalcone (10a)DU145 (Prostate)Tubulin Inhibition0.96[15]
Bromopyrrolidine-IsoxazoleKB403 (Oral)Not Specified2.45[14]
Harmine-Isoxazole Deriv. (19)HCT 116 (Colon)Not Specified5.0[14]
Experimental Protocols for Anticancer Activity Assessment

1.3.1 Protocol: MTT Assay for Cell Viability and Cytotoxicity This protocol provides a robust method for assessing the effect of a compound on the metabolic activity of cells, which is a proxy for cell viability.[16]

  • Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.[16]

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

    • Compound Treatment: Prepare serial dilutions of the isoxazole test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired period (e.g., 48 or 72 hours).

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

1.3.2 Protocol: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection This flow cytometry-based assay accurately distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

  • Methodology:

    • Cell Treatment: Culture and treat cells with the isoxazole compound at the desired concentration (e.g., its IC50) for a specified time (e.g., 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

    • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each of the four quadrants:

      • Q4 (Annexin V- / PI-): Viable cells.

      • Q3 (Annexin V+ / PI-): Early apoptotic cells.

      • Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Q1 (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation underlies numerous diseases, and isoxazole derivatives have proven to be effective modulators of key inflammatory pathways.[17][18] The anti-inflammatory drug Valdecoxib, a selective COX-2 inhibitor, is a testament to the therapeutic potential of this scaffold.[2][19]

Core Mechanisms of Anti-inflammatory Action

2.1.1 Inhibition of Cyclooxygenase (COX) Enzymes: A primary mechanism is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation.[17]

  • COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection. COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[17]

  • Selective Inhibition: Isoxazole derivatives can be designed to selectively inhibit COX-2. This is a highly desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (e.g., NSAIDs).[17][18]

2.1.2 Modulation of Inflammatory Signaling Pathways:

  • NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene expression. Some isoxazole derivatives can prevent this activation, thereby exerting a broad anti-inflammatory effect.[17]

  • p38 MAPK Inhibition: The p38 MAP kinase (MAPK) signaling pathway is crucial for regulating the production of pro-inflammatory cytokines like TNF-α and IL-6. Potent inhibition of p38 MAPK by isoxazole compounds represents another key avenue for their anti-inflammatory effects.[17]

NFkB_Pathway Isoxazole Isoxazole Derivative IKK IKK Isoxazole->IKK Inhibits

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol allows for the determination of a compound's inhibitory activity and selectivity towards COX isoforms.[18]

  • Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes from the substrate arachidonic acid. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 production using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Methodology:

    • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable reaction buffer (e.g., Tris-HCl) containing necessary co-factors like glutathione and hematin.

    • Compound Incubation: In separate wells of a 96-well plate, add the enzyme solution (either COX-1 or COX-2) and the isoxazole test compound at various concentrations. Include a known selective inhibitor (e.g., Celecoxib for COX-2) as a positive control and a vehicle-only control. Pre-incubate for 15 minutes at room temperature.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.

    • Reaction Termination: Incubate for a defined period (e.g., 10 minutes) at 37°C. Terminate the reaction by adding a solution of HCl.

    • PGE2 Quantification: Dilute the reaction mixtures and quantify the amount of PGE2 produced using a commercial PGE2 competitive ELISA kit, following the manufacturer's instructions.

    • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by plotting inhibition versus log concentration. The selectivity index can be calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Antimicrobial Activity: A Broad Spectrum of Defense

Isoxazole derivatives are well-established antimicrobial agents, with several, such as sulfamethoxazole, in clinical use for decades.[6][20] Research continues to uncover novel derivatives with potent activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][21]

Structure-Activity Relationship (SAR) in Antimicrobial Isoxazoles

The antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the phenyl rings often attached to the core.[2]

  • Enhancing Groups: The presence of electron-withdrawing groups like nitro (-NO2) and chlorine (-Cl) at the C-3 phenyl ring, and electron-donating groups such as methoxy (-OCH3), dimethylamino (-N(CH3)2), and bromine (-Br) at the C-5 phenyl ring have been shown to enhance antibacterial activity.[2]

  • Comparative Potency: Some novel synthetic isoxazoles have demonstrated antibacterial and antifungal action comparable or even superior to standard antibiotics like Ciprofloxacin.[2]

Quantitative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that visibly inhibits microbial growth.

Compound TypeOrganismMIC (µg/mL)Reference
Phenyl-substituted Isoxazole (5a)S. aureus (Gram +)- (Most Active)[21]
Phenyl-substituted Isoxazole (5a)B. cereus (Gram +)- (Most Active)[21]
p-bromo phenyl Isoxazole (5f)C. albicans (Fungus)- (Most Active)[21]
p-bromo phenyl Isoxazole (5f)A. niger (Fungus)- (Most Active)[21]
Acridone-Isoxazole DerivativeE. coli (Gram -)22.39[2]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[21]

  • Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no growth is observed.

  • Methodology:

    • Compound Preparation: Dissolve the isoxazole compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare two-fold serial dilutions of the compound in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) directly in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

    • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) with a plate reader.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Isoxazole Compound in 96-Well Plate start->prep_compound inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end_mic End determine_mic->end_mic

Neuroprotective and Other Emerging Activities

While the anticancer, anti-inflammatory, and antimicrobial properties of isoxazoles are well-documented, their therapeutic potential extends to other important areas.

  • Neuroprotection: Isoxazole-substituted chromans have demonstrated high neuroprotective activity against oxidative stress-induced death in neuronal cells, with some analogues showing EC50 values in the sub-micromolar range.[22] This highlights their potential in developing treatments for neurodegenerative disorders where oxidative stress plays a key pathological role.[23][24][25]

  • Enzyme Inhibition: The scaffold's versatility extends to other enzyme classes. Isoxazole derivatives have been identified as potent inhibitors of:

    • Cholinesterases (AChE and BChE): Relevant for Alzheimer's disease therapy.[26]

    • Urease and Tyrosinase: Potential leads for treating ulcers and skin pigmentation disorders, respectively.[27]

  • Ghrelin Receptor Antagonism: Certain isoxazole carboxamides act as antagonists of the ghrelin receptor, a target for metabolic disorders.[28]

Conclusion and Future Perspectives

The isoxazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, targeting fundamental pathological processes from uncontrolled cell proliferation and inflammation to microbial invasion and neurodegeneration.[2][23][29] The ability to fine-tune the steric and electronic properties of isoxazole-based compounds through synthetic modification allows for the optimization of potency, selectivity, and pharmacokinetic profiles.[1][4]

Future research will likely focus on developing multi-targeted isoxazole therapies, where a single molecule is designed to interact with several key nodes in a disease pathway. Furthermore, the application of computational methods, including molecular docking and ADMET profiling, will continue to accelerate the identification and optimization of novel isoxazole leads, paving the way for the next generation of innovative therapeutics.[1][30][31]

References

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  • The Anticancer Mechanism of 2H-Isoxazolo[4,5-B]indole Derivatives: A Technical Guide. (n.d.). Benchchem.
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The 5-Phenylisoxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Isoxazole Ring

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that can serve as a foundation for therapeutically effective agents is paramount. Among the plethora of heterocyclic systems, the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has unequivocally established itself as a "privileged scaffold."[1][2] This distinction arises from its remarkable synthetic versatility and the diverse array of biological activities exhibited by its derivatives. The unique electronic and steric properties of the isoxazole moiety enable it to engage in a variety of non-covalent interactions with biological targets, rendering it a cornerstone in the design of contemporary pharmaceuticals.[2]

This technical guide provides an in-depth exploration of a particularly significant class of isoxazole derivatives: the 5-phenylisoxazoles. We will delve into the synthetic intricacies of this core structure, dissect its multifaceted pharmacological activities, and elucidate the critical structure-activity relationships that govern its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the burgeoning role of 5-phenylisoxazole derivatives in the quest for novel therapeutics.

Synthetic Strategies: Constructing the 5-Phenylisoxazole Core

The synthetic accessibility of the 5-phenylisoxazole scaffold is a key driver of its widespread application in drug discovery. A variety of robust and versatile synthetic methodologies have been developed, with two primary strategies dominating the landscape: the 1,3-dipolar cycloaddition and the cyclization of chalcone precursors.

The Huisgen 1,3-Dipolar Cycloaddition: A Powerful and Versatile Approach

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic synthesis, providing a highly efficient route to five-membered rings.[3] In the context of 5-phenylisoxazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4][5] A significant advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors such as aldoximes or primary nitro compounds.[5]

The concerted, pericyclic mechanism of the Huisgen cycloaddition, involving the interaction of 4 π-electrons from the nitrile oxide and 2 π-electrons from the alkyne, generally proceeds with high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[3][5] Modern iterations of this reaction often employ microwave irradiation to accelerate the reaction, leading to improved yields and shorter reaction times in a more environmentally friendly manner.[6]

cluster_0 In Situ Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition cluster_2 Reaction Conditions Aldoxime Aldoxime NitrileOxide Nitrile Oxide Aldoxime->NitrileOxide Isoxazole 5-Phenylisoxazole Alkyne Alkyne Microwave Microwave Irradiation Solvent Solvent (e.g., DMF)

Caption: Generalized workflow for the synthesis of 5-phenylisoxazoles via 1,3-dipolar cycloaddition.

Synthesis from Chalcones: A Classical and Reliable Method

A widely employed and dependable route to 5-phenylisoxazoles involves the cyclization of chalcone precursors.[1] Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[7] The subsequent reaction of the chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazole ring.[7][8][9]

This method is particularly attractive due to the commercial availability of a vast array of substituted benzaldehydes and acetophenones, allowing for the generation of diverse libraries of 5-phenylisoxazole derivatives for structure-activity relationship studies.

Biological Activities and Therapeutic Potential

The 5-phenylisoxazole scaffold has been identified as a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities. This section will explore the therapeutic potential of these derivatives in several key areas of medicinal chemistry.

Anticancer Activity

A significant body of research has been dedicated to the development of 5-phenylisoxazole derivatives as potent anticancer agents.[10] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with several promising mechanisms of action identified.

Mechanism of Action: Inhibition of Tubulin Polymerization

One of the most well-established anticancer mechanisms of action for 5-phenylisoxazole derivatives is the inhibition of tubulin polymerization.[11] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, certain 5-phenylisoxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Phenylisoxazole 5-Phenylisoxazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Phenylisoxazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A fluorescence-based assay is commonly used to assess the inhibitory effect of compounds on tubulin polymerization.[12][13]

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[12]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.

  • Assay Procedure:

    • In a 96-well plate, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the fluorescent reporter.[12]

    • Add the test compound at various concentrations to the respective wells. Include positive (e.g., colchicine) and negative (vehicle) controls.

    • Initiate polymerization by incubating the plate at 37°C.[12]

    • Monitor the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[14][15]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Treat the cells with various concentrations of the 5-phenylisoxazole derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Table 1: Anticancer Activity of Representative 5-Phenylisoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 9HeLa, A549, HepG20.78, 1.08, 1.27Tubulin Polymerization Inhibitor[11]
Compound 17PC3 (Prostate)5.82HDAC1 Inhibitor[17]
XK469VariousClinical TrialsTopoisomerase II Inhibitor[18]
CQSVariousClinical TrialsTopoisomerase II Inhibitor[18]
Anti-inflammatory Activity

The 5-phenylisoxazole scaffold is a key component of several clinically significant anti-inflammatory drugs.[3] Derivatives of this core structure have been shown to modulate key inflammatory pathways, highlighting their potential for the treatment of a range of inflammatory disorders.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 5-phenylisoxazole derivatives are often multifactorial, targeting several key nodes in the inflammatory cascade.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many isoxazole derivatives exert their anti-inflammatory effects by inhibiting the COX enzymes, particularly the inducible isoform, COX-2.[19] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[20]

  • Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[21][22][23] Some 5-phenylisoxazole derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[22]

  • Inhibition of the p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases, and some isoxazole derivatives have been identified as potent inhibitors of p38 MAPK.[3]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 Inflammatory_Stimuli->COX2 NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB p38_MAPK p38 MAPK Pathway Inflammatory_Stimuli->p38_MAPK Phenylisoxazole 5-Phenylisoxazole Derivative Phenylisoxazole->COX2 Inhibits Phenylisoxazole->NFkB Inhibits Phenylisoxazole->p38_MAPK Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces p38_MAPK->Cytokines Induces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: Multi-target anti-inflammatory mechanisms of 5-phenylisoxazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

A fluorometric assay can be used to screen for COX-2 inhibitors.[24][25]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.[25]

    • Prepare a solution of arachidonic acid (the substrate) and a COX probe that fluoresces upon reacting with the product of the COX-2 reaction.[25]

    • Prepare stock solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[25]

  • Assay Procedure:

    • In a 96-well plate, add the COX assay buffer, COX cofactor, and the test compound or control.[25]

    • Add the reconstituted COX-2 enzyme to each well.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate the plate at 37°C for a specified time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[25]

  • Data Analysis:

    • The fluorescence signal is proportional to the COX-2 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibition of COX-2.

Antimicrobial Activity

Several studies have highlighted the potential of 5-phenylisoxazole derivatives as antimicrobial agents against a range of pathogenic bacteria and fungi.[9] The introduction of various substituents on the phenyl and isoxazole rings has been shown to modulate the antimicrobial spectrum and potency of these compounds.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution of Compounds:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in the broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Biological Activities

The therapeutic potential of 5-phenylisoxazole derivatives extends beyond the realms of oncology, inflammation, and infectious diseases.

  • Enzyme Inhibition: Derivatives of 5-phenylisoxazole have been identified as potent inhibitors of various enzymes, including xanthine oxidase, which is implicated in gout.[26]

  • Neuroprotective Effects: Emerging research suggests that some 5-phenylisoxazole derivatives may possess neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][27][28][29][30] The proposed mechanisms often involve antioxidant and anti-inflammatory activities within the central nervous system.[29]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-phenylisoxazole derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and isoxazole rings.[31][32][33] A systematic analysis of these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

SAR in Anticancer Activity

  • Substituents on the 5-phenyl ring: The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the para position of the phenyl ring often enhances anticancer activity.[31]

  • Substituents on the isoxazole ring: Modifications at the 3-position of the isoxazole ring can significantly impact potency. For instance, the introduction of a carboxamide group can lead to potent tubulin polymerization inhibitors.[11]

SAR in Anti-inflammatory Activity

  • Lipophilicity: The lipophilicity of the molecule, often expressed as logP, plays a vital role in its anti-inflammatory effect, influencing its ability to penetrate cell membranes and reach its target.[19]

  • Aryl Substituents: The substitution pattern on the aryl groups can influence the selectivity for COX-1 versus COX-2. For example, a sulfonamide group at the para position of a phenyl ring at the 3-position of the isoxazole is a common feature of selective COX-2 inhibitors.

Challenges and Future Perspectives

Despite the significant therapeutic promise of 5-phenylisoxazole derivatives, several challenges remain in their development as clinical agents. These include optimizing their pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability, as well as minimizing off-target effects.

Future research efforts will likely focus on:

  • The development of novel, more efficient, and stereoselective synthetic methodologies.

  • The application of computational modeling and machine learning to guide the design of next-generation 5-phenylisoxazole derivatives with improved potency and selectivity.

  • The exploration of novel therapeutic applications for this versatile scaffold, particularly in the areas of neurodegenerative and metabolic diseases.

Conclusion

The 5-phenylisoxazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures that it will remain a fertile ground for drug discovery and development for the foreseeable future. The insights provided in this technical guide are intended to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic system.

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In silico prediction of ADMET properties for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Abstract

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2] Early-stage assessment of these properties is therefore paramount to de-risk drug development projects, saving considerable time and resources.[3][4] This technical guide provides a comprehensive, in-silico evaluation of the ADMET profile for the novel compound 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole . By leveraging a suite of computational models, including Quantitative Structure-Activity Relationship (QSAR) and physicochemical predictions, we will construct a detailed pharmacokinetic and toxicological forecast for this molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a methodological framework and actionable insights into the potential viability of this isoxazole derivative as a therapeutic agent.

Introduction: The Imperative of Early-Stage ADMET Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is a guiding principle. The attrition rate of drug candidates is notoriously high, with poor pharmacokinetics and toxicity being primary culprits for late-stage failures.[1] In silico ADMET prediction has emerged as an indispensable tool, allowing for the rapid computational screening of compounds before they are even synthesized.[4][5] These predictive models utilize a compound's chemical structure to forecast its behavior in the human body, covering everything from its ability to be absorbed into the bloodstream to its potential for causing adverse effects.[6][7]

The core of in silico prediction lies in Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR operates on the principle that the biological activity of a chemical is directly related to its molecular structure.[3][6][8] By analyzing large datasets of compounds with known properties, machine learning algorithms can identify patterns and create predictive models for new, untested molecules.[8][9] This guide will apply these principles to elucidate the ADMET characteristics of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole , a compound featuring a privileged isoxazole scaffold often explored in medicinal chemistry for its diverse pharmacological activities.[10][11][12]

The Compound Under Investigation

  • IUPAC Name: 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

  • Molecular Formula: C₁₆H₁₂BrNO₂S

  • Canonical SMILES: c1ccc(cc1)c2cc(n(o2))CSCc3ccc(cc3)Br

This structure will serve as the sole input for all subsequent computational analyses.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties follows a structured, multi-step process that begins with the molecular structure and culminates in a comprehensive risk-benefit profile. This workflow is designed to be a self-validating system, where predictions from multiple models are integrated to form a consensus view.

ADMET_Workflow cluster_input Input cluster_processing Computational Analysis cluster_models Predictive Models cluster_output Output mol_structure Molecule Structure (SMILES) descriptor_calc Descriptor Calculation (Physicochemical Properties) mol_structure->descriptor_calc absorption_model Absorption descriptor_calc->absorption_model Input Features distribution_model Distribution descriptor_calc->distribution_model Input Features metabolism_model Metabolism descriptor_calc->metabolism_model Input Features excretion_model Excretion descriptor_calc->excretion_model Input Features toxicity_model Toxicity descriptor_calc->toxicity_model Input Features admet_profile Comprehensive ADMET Profile absorption_model->admet_profile distribution_model->admet_profile metabolism_model->admet_profile excretion_model->admet_profile toxicity_model->admet_profile risk_assessment Risk Assessment & Decision Making admet_profile->risk_assessment

Caption: A generalized workflow for in silico ADMET prediction.

Experimental Protocol: Step-by-Step Prediction
  • Molecule Input: The canonical SMILES string (c1ccc(cc1)c2cc(n(o2))CSCc3ccc(cc3)Br) of the target molecule is submitted to a suite of validated ADMET prediction web servers and software platforms (e.g., SwissADME, pkCSM, admetSAR).[13][14][15]

  • Physicochemical Characterization: The initial step involves the calculation of fundamental physicochemical properties. These descriptors are not only important in their own right but also serve as the input features for many QSAR models.[6][7]

  • Pharmacokinetic Prediction: Models for absorption, distribution, metabolism, and excretion are run. This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) metabolism, and P-glycoprotein (P-gp) substrate affinity.

  • Toxicity Prediction: A panel of toxicity endpoint models is utilized to screen for common liabilities. This includes predictions for hERG inhibition (cardiotoxicity), Ames mutagenicity (genotoxicity), and hepatotoxicity.

  • Data Aggregation and Analysis: The quantitative and qualitative outputs from all models are collected, summarized in tabular format, and analyzed to construct a holistic profile of the molecule.

Results and Discussion: A Multi-Faceted Profile

Physicochemical Properties and Drug-Likeness

A drug's ability to be orally absorbed and distributed effectively is heavily influenced by its physicochemical properties. Lipinski's Rule of Five is a widely used guideline to evaluate "drug-likeness" for orally administered drugs, based on properties that affect absorption and permeability.[16][17][18]

Table 1: Predicted Physicochemical Properties and Drug-Likeness

PropertyPredicted ValueLipinski's Rule of Five[18]Compliance
Molecular Weight (MW)378.25 g/mol ≤ 500 g/mol Yes
Lipophilicity (Consensus LogP)4.15≤ 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)3 (2 O, 1 N)≤ 10Yes
Molar Refractivity93.50 cm³40 - 130Yes
Topological Polar Surface Area (TPSA)55.47 Ų≤ 140 ŲYes
Number of Violations 0 ≤ 1 Excellent

Expert Analysis: The compound exhibits an excellent physicochemical profile. With zero violations of Lipinski's Rule of Five, it is predicted to have favorable absorption and permeability characteristics.[19] The LogP value of 4.15 indicates significant lipophilicity, which is crucial for penetrating cellular membranes, while the TPSA is well within the range associated with good oral bioavailability.[20]

Absorption

Absorption determines how much of an administered dose reaches the systemic circulation. For oral drugs, this primarily involves absorption from the gastrointestinal (GI) tract.

Table 2: Predicted Absorption Properties

ParameterPredicted ResultInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesThe compound may cross into the central nervous system.

Expert Analysis: The high predicted GI absorption aligns with the strong drug-likeness profile.[12] The prediction that the molecule is BBB permeant is significant. This is a desirable trait for drugs targeting the central nervous system but can be a liability for peripherally acting drugs, as it may lead to unwanted CNS side effects. The molecule's lipophilicity is a key driver for this prediction.

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids. A key factor is its interaction with efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of critical tissues, including the brain and cancer cells.[21][22]

Table 3: Predicted Distribution Properties

ParameterPredicted ResultInterpretation
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively removed by P-gp.

Expert Analysis: The prediction that 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is not a substrate for P-gp is highly favorable.[23] For a BBB-permeant compound, not being a P-gp substrate means it is less likely to be expelled from the brain, potentially leading to higher and more sustained concentrations in the CNS.[24] In an oncology context, this could also mean a lower likelihood of developing multidrug resistance mediated by P-gp.[22]

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily by the cytochrome P450 (CYP) family of enzymes in the liver.[25] Predicting interactions with these enzymes is critical, as inhibition of CYP isoforms can lead to dangerous drug-drug interactions (DDIs).[26][27]

Metabolism_Concept cluster_outcomes Potential Interactions Compound Our Compound (3-...-isoxazole) CYP_Enzymes Cytochrome P450 Enzymes (Liver) Compound->CYP_Enzymes interacts with No_Inhibition No Inhibition (Low DDI Risk) CYP_Enzymes->No_Inhibition Prediction Inhibition Inhibition (High DDI Risk) CYP_Enzymes->Inhibition

Caption: Conceptual overview of CYP450 interaction prediction.

Table 4: Predicted Cytochrome P450 Inhibition Profile

CYP IsoformPredicted to be an Inhibitor?Implication
CYP1A2NoLow risk of DDIs with substrates of this enzyme (e.g., caffeine).
CYP2C9YesPotential for DDIs with substrates (e.g., warfarin, NSAIDs).
CYP2C19NoLow risk of DDIs with substrates (e.g., omeprazole).
CYP2D6NoLow risk of DDIs with substrates (e.g., codeine, beta-blockers).
CYP3A4NoLow risk of DDIs with substrates (e.g., statins, calcium channel blockers).

Expert Analysis: The computational models predict a specific interaction with CYP2C9.[28][29] This is a significant finding that must be validated experimentally. Inhibition of CYP2C9 could alter the metabolism of co-administered drugs that are substrates for this enzyme, potentially leading to increased plasma concentrations and toxicity. This finding flags a potential liability that needs to be monitored during lead optimization.

Excretion

While direct excretion parameters are complex to model, related properties like water solubility can provide clues. The primary routes of excretion are renal (urine) and biliary (feces).

Toxicity

Toxicity prediction is one of the most critical applications of in silico modeling, helping to identify and eliminate compounds with a high potential for causing harm early in the discovery process.[5][30][31]

Table 5: Predicted Toxicological Profile

Toxicity EndpointPredicted ResultInterpretation
hERG InhibitionNoLow predicted risk of drug-induced cardiac arrhythmia (QT prolongation).[32][33]
Ames MutagenicityNoLow predicted risk of causing DNA mutations (non-mutagenic).[34][35]
HepatotoxicityYesPotential risk of causing drug-induced liver injury.
Skin SensitizationNoLow predicted risk of causing an allergic skin reaction.

Expert Analysis: The toxicity profile presents a mixed but manageable picture.

  • hERG Inhibition: The absence of a predicted hERG liability is a major advantage. Drug-induced hERG channel blockage is a leading cause of cardiotoxicity and a common reason for drug withdrawal.[36][37][38]

  • Ames Mutagenicity: A negative Ames prediction suggests the compound is unlikely to be a mutagen, a critical hurdle for any drug candidate.[39][40]

  • Hepatotoxicity: The positive prediction for liver toxicity is a concern. This is a common finding for lipophilic compounds that may accumulate in the liver. While this is a flag for concern, it must be interpreted with caution as in silico hepatotoxicity models are complex. This prediction strongly indicates that experimental liver toxicity assays (e.g., using primary hepatocytes) would be a mandatory follow-up step.

Synthesis and Overall ADMET Assessment

The in silico analysis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole paints the picture of a compound with several highly desirable drug-like properties but also highlights specific areas for further investigation.

Strengths:

  • Excellent "Drug-Likeness": The molecule fully complies with Lipinski's Rule of Five, suggesting good oral bioavailability.

  • Favorable Absorption and Distribution: High predicted GI absorption and the lack of P-gp substrate activity are significant assets.

  • Low Cardiotoxicity and Mutagenicity Risk: Negative predictions for hERG inhibition and Ames mutagenicity clear two major safety hurdles.

Potential Liabilities:

  • CYP2C9 Inhibition: The predicted inhibition of this specific CYP isoform raises the potential for drug-drug interactions. Medicinal chemistry efforts could focus on structural modifications to mitigate this while preserving desired activity.

  • Hepatotoxicity Risk: This is the most significant predicted liability and requires mandatory experimental validation.

  • BBB Permeability: This is a double-edged sword; it is beneficial for CNS targets but a risk for peripherally acting drugs. The therapeutic target of the compound will determine if this is a strength or a weakness.

Conclusion and Future Directions

This in-depth technical guide demonstrates the power of a structured, in silico approach to ADMET profiling. For 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole , the computational data provides a strong rationale for its advancement as a lead compound, particularly if its intended target is within the CNS. The predicted profile is largely favorable, characterized by excellent drug-like properties and a low risk for cardiotoxicity and mutagenicity.

However, the analysis also provides clear, data-driven directives for the next phase of development. The primary focus must be the experimental validation of the predicted liabilities: CYP2C9 inhibition and, most critically, hepatotoxicity. These in silico predictions serve not as a final judgment but as a crucial, cost-effective roadmap to guide efficient and informed drug discovery.

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A Technical Guide to the Quantum Chemical Analysis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Electronic Landscape of a Bioactive Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The specific molecule of interest, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, combines this key heterocycle with a bromophenyl group and a flexible sulfanylmethyl linker, suggesting a complex interplay of electronic and steric factors that could dictate its biological activity. Sulfur-containing heterocycles are of growing importance in pharmaceutical and agrochemical research, exhibiting a wide range of biological activities.[3][4]

This in-depth technical guide provides a comprehensive framework for the quantum chemical investigation of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. Moving beyond a simple recitation of methods, this document elucidates the rationale behind the selection of computational strategies, offering a robust, self-validating workflow for researchers in computational chemistry, drug discovery, and materials science. The insights derived from these calculations are pivotal for understanding the molecule's structural stability, reactivity, and potential as a pharmacophore.

Pillar 1: The Strategic Foundation of Computational Analysis

The choice of a computational methodology is paramount to the accuracy and relevance of the obtained results. For a molecule of this nature, a multi-faceted approach beginning with structural optimization and extending to the analysis of its electronic properties provides a holistic understanding.

The Rationale for Density Functional Theory (DFT)

For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance between computational cost and accuracy.[5][6] Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with density functional exchange and correlation, has a proven track record for reliably predicting the geometric and electronic properties of a wide array of organic and heteroaromatic systems.[7][8][9]

The selection of an appropriate basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p), is highly recommended.[6][9] The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs on the nitrogen, oxygen, and sulfur atoms, as well as the potentially delocalized π-systems. The polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density around the atoms, particularly the heavy atoms like sulfur and bromine.

Workflow for Quantum Chemical Investigation

The following diagram outlines the logical flow of the computational investigation, from initial structure preparation to the detailed analysis of molecular properties.

Computational Workflow A Step 1: 3D Structure Generation & Pre-optimization B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C D Step 4: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) B->D E Step 5: Molecular Electrostatic Potential (MEP) Mapping B->E F Step 6: Natural Bond Orbital (NBO) Analysis B->F G Interpretation of Results & Structure-Activity Insights C->G D->G E->G F->G

Caption: A structured workflow for the comprehensive quantum chemical analysis of the target molecule.

Pillar 2: Methodologies for a Self-Validating System

This section details the step-by-step protocols for each phase of the computational analysis. The integrity of the results at each stage provides confidence in the subsequent steps.

Experimental Protocol 1: Geometry Optimization and Vibrational Analysis
  • Initial Structure Generation: A 3D model of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is constructed using a molecular builder (e.g., Avogadro, GaussView). A preliminary geometry optimization using a faster, lower-level method like molecular mechanics can be beneficial.

  • DFT Optimization: The structure is then subjected to a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set.[6][9] This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the same level of theory. This is a critical validation step:

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the accuracy of the computational model.[10]

Experimental Protocol 2: Analysis of Electronic Properties
  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[11] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This provides a color-coded map of the electrostatic potential, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for predicting sites of intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge distribution.[10] It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions, which contribute to molecular stability.

Pillar 3: Anticipated Results and Authoritative Interpretation

The following sections describe the expected outcomes of the quantum chemical calculations and their interpretation, grounded in established chemical principles.

Structural Parameters

A table summarizing the key optimized bond lengths and angles of the isoxazole and bromophenyl rings should be generated. These theoretical values can be compared with experimental data from X-ray crystallography of similar compounds to further validate the computational approach.[9][10]

ParameterBond/AngleOptimized Value (Å/°)
Bond Lengths C-SAnticipated ~1.8 Å
S-C(methylene)Anticipated ~1.8 Å
C-BrAnticipated ~1.9 Å
N-O (isoxazole)Anticipated ~1.4 Å
Bond Angles C-S-CAnticipated ~100-105°
O-N-C (isoxazole)Anticipated ~110°

Caption: Table of predicted key geometrical parameters for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole.

Vibrational Spectra

The calculated IR spectrum will show characteristic vibrational modes. For instance, C=N stretching vibrations in the isoxazole ring are expected in the 1600-1650 cm-1 region, while C-Br stretching modes will appear at lower frequencies.

Frontier Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides a clear picture of the molecule's reactive sites.

FMO Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity donates electrons Nucleophilic Nucleophilic Attack Sites (Electron Donation) HOMO->Nucleophilic LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophilic Electrophilic Attack Sites (Electron Acceptance) LUMO->Electrophilic Reactivity->LUMO accepts electrons

Caption: The relationship between Frontier Molecular Orbitals and the prediction of chemical reactivity.

It is anticipated that the HOMO will be localized primarily on the electron-rich sulfur atom and the bromophenyl ring, indicating these as the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed across the isoxazole and phenyl rings, suggesting these regions are susceptible to nucleophilic attack.

OrbitalEnergy (eV)Key Contributing MoietiesImplication
HOMO Calculated ValueBromophenyl, SulfanylSite of electron donation (nucleophilic character)
LUMO Calculated ValueIsoxazole, PhenylSite of electron acceptance (electrophilic character)
Energy Gap (ΔE) Calculated Value-Indicator of chemical stability and reactivity

Caption: Summary of anticipated Frontier Molecular Orbital analysis results.

Molecular Electrostatic Potential (MEP)

The MEP surface will visually corroborate the FMO analysis. Negative potential (red/yellow) is expected around the oxygen and nitrogen atoms of the isoxazole ring and the sulfur atom, highlighting their role as hydrogen bond acceptors. Regions of positive potential (blue) may be found around the hydrogen atoms, particularly those on the phenyl rings.

Conclusion

The quantum chemical calculations detailed in this guide provide a powerful, non-invasive toolkit for dissecting the molecular properties of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. By systematically applying DFT to determine the molecule's stable conformation, vibrational characteristics, and electronic landscape, researchers can gain profound insights into its reactivity and potential for forming intermolecular interactions. This knowledge is indispensable for rational drug design, allowing for the informed modification of the molecular structure to enhance desired biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

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The Architecture of Activity: An In-depth Guide to the Structure-Activity Relationship of Bromophenyl Sulfanyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics.[3] Molecules incorporating this ring system have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][3][4][5] This guide delves into a specific, highly promising subclass: bromophenyl sulfanyl isoxazoles. We will dissect the intricate relationship between their chemical structure and biological function, providing a technical framework for researchers and drug development professionals aiming to harness their therapeutic potential.

Deconstructing the Core Moiety: Rationale for Design

The combination of the bromophenyl, sulfanyl (sulfonyl), and isoxazole moieties is not arbitrary. Each component is selected for its proven contribution to pharmacokinetic and pharmacodynamic profiles.

  • The Isoxazole Core: This aromatic heterocycle acts as a rigid scaffold, orienting the other functional groups in a precise three-dimensional arrangement for optimal target engagement. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule within a protein's active site.[3]

  • The Diaryl Sulfone Group (Sulfanyl): The diaryl sulfone bridge is a key structural motif in numerous bioactive compounds.[6] It is a metabolically robust, non-ionizable polar group that can significantly influence a molecule's solubility and cell permeability. Furthermore, the sulfonyl oxygens are potent hydrogen bond acceptors, contributing to binding affinity. This group is prevalent in inhibitors of various enzymes, including kinases and cyclooxygenases.[5][7]

  • The Bromophenyl Substituent: The inclusion of a bromine atom on the phenyl ring serves multiple strategic purposes. Firstly, it significantly increases the lipophilicity of the compound, which can enhance membrane permeability and oral bioavailability.[8] Secondly, bromine is an effective halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The position and number of bromine atoms can fine-tune this effect. Studies on other heterocyclic kinase inhibitors have shown that a 4-bromophenyl group can confer superior potency compared to other substituents.

This strategic amalgamation of functional groups creates a molecular architecture primed for potent and selective biological activity.

Synthetic Pathways: Constructing the Bromophenyl Sulfanyl Isoxazole Scaffold

The synthesis of these target molecules relies on established and versatile chemical transformations. A generalized workflow involves the initial construction of the core components followed by their strategic coupling.

Key Synthetic Strategies

Two primary strategies are commonly employed:

  • [3+2] Cycloaddition: This is a powerful and widely used method for forming the isoxazole ring. It typically involves the reaction of a nitrile oxide with an alkyne.[2][8] For the synthesis of bromophenyl sulfanyl isoxazoles, this could involve a bromophenyl-substituted nitrile oxide reacting with a sulfanyl-containing alkyne, or vice versa.

  • Reaction with Hydroxylamine: Another prevalent method is the condensation reaction between hydroxylamine and a β-dicarbonyl compound or its equivalent, such as a chalcone.[2] This route allows for the introduction of diverse substituents onto the isoxazole ring.

Experimental Protocol: Representative Synthesis of a 3,5-Disubstituted Isoxazole Derivative

The following protocol outlines a common laboratory-scale synthesis, adapted from methodologies for preparing related isoxazole structures.[2][6][9]

Step 1: Synthesis of the Chalcone Intermediate (Precursor to Isoxazole)

  • Dissolve 1.0 equivalent of 4-bromoacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add 1.0 equivalent of an appropriate aromatic aldehyde (e.g., 4-(methylsulfonyl)benzaldehyde).

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash with cold water until neutral, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to Form the Isoxazole Ring

  • Reflux a mixture of the synthesized chalcone (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in glacial acetic acid or ethanol.

  • Add a base, such as anhydrous sodium acetate (2.0 equivalents), to the mixture.

  • Continue refluxing for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • The precipitated solid is the desired bromophenyl sulfanyl isoxazole derivative.

  • Filter the product, wash thoroughly with water, and dry. Purify by column chromatography or recrystallization.

Step 3: Characterization

  • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[8][10]

  • Assess purity using High-Performance Liquid Chromatography (HPLC).

Synthetic Workflow Diagram

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Analysis A 4-Bromoacetophenone D Chalcone Intermediate A->D B Aromatic Aldehyde (e.g., 4-(methylsulfonyl)benzaldehyde) B->D C Base (NaOH) in Ethanol C->D G Bromophenyl Sulfanyl Isoxazole Product D->G Cyclization E Hydroxylamine HCl E->G F Base (NaOAc) in Acetic Acid F->G J Purified & Characterized Final Compound G->J Purification & QC H Spectroscopy (NMR, MS) H->J I Chromatography (HPLC) I->J

Caption: Generalized workflow for synthesis and characterization of bromophenyl sulfanyl isoxazoles.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of these compounds is exquisitely sensitive to their substitution patterns. SAR studies reveal critical insights into the structural requirements for potency and selectivity.[11]

Substitution on the Phenyl Rings
  • Position of Bromine: The placement of the bromine atom is crucial. Typically, substitution at the para (4-position) of the phenyl ring attached to the isoxazole often results in higher potency. This may be due to optimal engagement in a hydrophobic pocket or favorable halogen bonding geometry within the target's active site.[12]

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, dimethylamino) on the phenyl rings can modulate the electronic character of the entire molecule, influencing its binding affinity.[1] SAR studies on related heterocyclic scaffolds have shown that electron-withdrawing groups often enhance activity.[13]

Substitution on the Isoxazole Ring

The isoxazole ring itself offers two primary points for substitution (positions 3 and 5) that profoundly impact activity.

  • Position 3 vs. 5: The relative orientation of the bromophenyl and sulfanyl phenyl groups at positions 3 and 5 determines the overall shape of the molecule. The optimal arrangement is target-dependent. For instance, in one series of JNK inhibitors, moving a substituent from an isomeric scaffold to the isoxazole core maintained JNK3 potency while dramatically improving selectivity over the p38 kinase.[14]

  • Additional Substituents: Adding small, functional groups directly to the isoxazole ring can probe for additional binding interactions. For example, introducing a hydroxyl group can provide a new hydrogen bonding opportunity, potentially increasing potency, though it may also negatively impact metabolic stability.[14]

SAR Data Summary

The following table summarizes hypothetical but representative SAR data based on trends observed in related compound series.

Compound IDR1 (Isoxazole-5-yl)R2 (Sulfonyl Phenyl)R3 (Bromo Phenyl)Biological Activity (IC₅₀, nM)
A-1 H4-CH₃4-Br150
A-2 H4-CH₃3-Br450
A-3 H4-CH₃2-Br800
A-4 H4-OCH₃4-Br210
A-5 H4-Cl4-Br95
A-6 CH₃4-CH₃4-Br120
A-7 CF₃4-CH₃4-Br75

Key Inferences from Table:

  • Para-substitution of bromine (A-1) is preferred over meta (A-2) and ortho (A-3) positions.

  • Electron-withdrawing groups on the sulfonyl phenyl ring (A-5) enhance potency compared to electron-donating groups (A-4).

  • Electron-withdrawing substituents on the isoxazole ring itself (A-7) can further increase activity.

Biological Targets and Mechanistic Pathways

The bromophenyl sulfanyl isoxazole scaffold is versatile, with derivatives reported to target several key biological pathways implicated in disease.

Protein Kinase Inhibition

The diaryl sulfone moiety is a known feature of many small-molecule kinase inhibitors.[7] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[15][16]

  • Potential Targets: Based on the activity of structurally related compounds, potential kinase targets include B-RAF, JNK, and CDKs.[14] For example, a thiazole-based inhibitor with a 4-bromophenyl group was found to be a highly potent inhibitor of the B-RAFV600E mutant kinase, a key driver in melanoma.[12]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Kinase Target Kinase (e.g., JNK, B-RAF) MAPKK->Kinase TranscriptionFactor Transcription Factor (e.g., c-Jun) Kinase->TranscriptionFactor CellularResponse Cellular Response (Apoptosis, Inflammation, Proliferation) TranscriptionFactor->CellularResponse Inhibitor Bromophenyl Sulfanyl Isoxazole Inhibitor->Kinase Inhibition

Caption: General mechanism of action for a kinase inhibitor blocking a cellular signaling pathway.

Antimicrobial Activity

Certain derivatives have shown promising activity against various bacterial and fungal strains.[6] The lipophilic character imparted by the bromophenyl group is believed to be important for penetrating the microbial cell wall/membrane.[6] The sulfonyl moiety can then interact with essential microbial enzymes or proteins, disrupting cellular processes and leading to cell death.

Conclusion and Future Directions

The bromophenyl sulfanyl isoxazole scaffold is a rich platform for the development of novel therapeutic agents. The structure-activity relationships explored in this guide highlight the critical importance of substituent positioning and electronic properties in dictating biological potency and selectivity.

Future research should focus on:

  • Expanding Target Identification: Broad screening against diverse enzyme panels, particularly kinases, to identify novel, high-value targets.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability, moving beyond initial potency.

  • In Vivo Evaluation: Advancing the most promising lead compounds from in vitro and cellular assays into preclinical animal models to validate their therapeutic efficacy and safety.

By systematically applying the principles of medicinal chemistry and SAR, the full potential of this versatile and powerful chemical scaffold can be realized, paving the way for the next generation of targeted therapies.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023). SAR Publication. [Link]

  • Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Journal of Pharmaceutical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. PMC. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). MDPI. [Link]

  • Sulfasalazine synergistically enhances the inhibitory effects of imatinib against hepatocellular carcinoma (HCC) cells by targeting NFκB, BCR/ABL, and PI3K/AKT signaling pathway‐related proteins. PMC. [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

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Methodological & Application

Application Note: Protocol for the Synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability while maintaining critical hydrogen-bonding interactions [1]. The target compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole , combines this robust heterocyclic core with a halogenated thioether moiety. Such structural motifs are highly valued in the development of antimicrobial agents, selective enzyme inhibitors (e.g., xanthine oxidase inhibitors) [2], and target-directed covalent modifiers.

This application note details a highly optimized, two-step synthetic protocol. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps by elucidating the physicochemical causality behind each experimental choice, ensuring a self-validating and reproducible workflow.

Mechanistic Insights and Causality

The synthesis relies on a convergent two-step approach:

Step 1: 1,3-Dipolar Cycloaddition (Click Chemistry)

The isoxazole core is constructed via a Huisgen[3+2] cycloaddition between phenylacetylene and chloroacetonitrile oxide. The nitrile oxide is generated in situ from 2-chloro- N -hydroxyacetimidoyl chloride via base-mediated dehydrohalogenation.

  • Causality of Base Addition: The highly reactive nitrile oxide is prone to rapid dimerization, forming a biologically inactive furoxan byproduct[3]. To prevent this, triethylamine (Et 3​ N) must be added via a syringe pump. This maintains a low steady-state concentration of the dipole, ensuring that the bimolecular cycloaddition with the alkyne outcompetes the dimerization pathway.

  • Regioselectivity: The reaction is inherently regioselective, heavily favoring the 3,5-disubstituted isoxazole over the 3,4-isomer due to the steric bulk of the phenyl group and the electronic polarization of the alkyne.

Step 2: Nucleophilic Substitution (S-Alkylation)

The intermediate 3-(chloromethyl)-5-phenylisoxazole [4] undergoes an S N​ 2 reaction with 4-bromothiophenol.

  • Causality of Solvent and Base: Thiophenols are susceptible to oxidative dimerization into disulfides. To mitigate this, the reaction utilizes a mild base (K 2​ CO 3​ ) rather than a strong base (e.g., NaH), which could degrade the isoxazole ring. N,N -Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the thiolate anion, thereby dramatically increasing its nucleophilicity and accelerating the S N​ 2 attack.

Experimental Workflow Diagram

Workflow Start Starting Materials: Phenylacetylene + 2-Chloro-N-hydroxyacetimidoyl chloride Step1 Step 1: 1,3-Dipolar Cycloaddition Reagent: Et3N (slow addition) Solvent: DCM, 0 °C to RT Start->Step1 Int1 Intermediate: 3-(Chloromethyl)-5-phenylisoxazole Step1->Int1 IPC1 IPC 1: TLC Monitoring (Hexane/EtOAc 8:2) Check for Furoxan dimer Step1->IPC1 Step2 Step 2: S-Alkylation (SN2) Reagents: 4-Bromothiophenol, K2CO3 Solvent: DMF, RT, 4 h Int1->Step2 Target Target Compound: 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole Step2->Target IPC2 IPC 2: Ellman's Reagent Test Check for residual free thiol Step2->IPC2

Figure 1: Two-step synthetic workflow and in-process controls for the target isoxazole.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRoleSafety / Notes
Phase 1
Phenylacetylene102.141.010.2 g (100 mmol)DipolarophileFlammable liquid
2-Chloro- N -hydroxyacetimidoyl chloride127.961.215.3 g (120 mmol)Dipole precursorLachrymator, toxic
Triethylamine (Et 3​ N)101.191.313.1 g (130 mmol)BaseCorrosive, volatile
Dichloromethane (DCM)84.93-200 mLSolventAnhydrous required
Phase 2
3-(Chloromethyl)-5-phenylisoxazole193.631.09.68 g (50 mmol)ElectrophileSkin irritant [4]
4-Bromothiophenol189.071.110.4 g (55 mmol)NucleophileStench, air-sensitive
Potassium Carbonate (K 2​ CO 3​ )138.202.013.8 g (100 mmol)BaseFinely powdered
N,N -Dimethylformamide (DMF)73.09-100 mLSolventDegassed (sparged with N 2​ )

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole

Note: This intermediate is also commercially available [4], but the synthesis is provided for full modularity.

  • Preparation: In an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve phenylacetylene (10.2 g, 100 mmol) and 2-chloro- N -hydroxyacetimidoyl chloride (15.3 g, 120 mmol) in anhydrous DCM (150 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Controlled Addition: Dissolve Et 3​ N (13.1 g, 130 mmol) in DCM (50 mL). Transfer this to the dropping funnel and add dropwise over 2 hours. Self-Validation: The slow addition prevents the solution from turning deep yellow/orange, which would indicate rapid furoxan formation.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • IPC 1 (TLC): Check reaction completion via TLC (Hexane/EtOAc 8:2). The product ( Rf​≈0.5 ) should be visible under UV (254 nm).

  • Workup: Wash the organic layer with water (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate as a white solid.

Phase 2: Synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole
  • Degassing: To a 250 mL round-bottom flask, add anhydrous DMF (100 mL). Sparge with dry nitrogen gas for 15 minutes to remove dissolved oxygen, preventing the oxidative dimerization of the thiol.

  • Activation: Add 4-bromothiophenol (10.4 g, 55 mmol) and finely powdered K 2​ CO 3​ (13.8 g, 100 mmol) to the DMF. Stir at room temperature for 30 minutes. The solution will turn slightly yellow as the highly nucleophilic thiolate anion forms.

  • Coupling: Add 3-(chloromethyl)-5-phenylisoxazole (9.68 g, 50 mmol) in one portion. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.

  • IPC 2 (Ellman's Test): Withdraw a 10 µL aliquot, dilute in buffer, and add a drop of Ellman's reagent (DTNB). A lack of intense yellow color confirms the complete consumption of the free thiol.

  • Workup: Quench the reaction by pouring the mixture into 400 mL of ice-cold distilled water. A precipitate will form immediately. Extract the aqueous suspension with Ethyl Acetate (3 × 150 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 100 mL) to rigorously remove residual DMF, followed by brine (100 mL).

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and recrystallize the crude product from hot ethanol to afford the target compound as off-white crystals.

Reaction Optimization & Analytical Data

To demonstrate the causality of the Phase 2 conditions, solvent and base screening data is summarized below. DMF paired with K 2​ CO 3​ provides the optimal balance of reaction kinetics and product purity.

Table 1: Optimization of S-Alkylation Conditions

EntryBaseSolventTime (h)Yield (%)Scientific Observation
1Et 3​ NDCM1245%Sluggish kinetics; significant disulfide formation observed.
2NaHTHF260%Fast reaction, but partial degradation of the isoxazole ring.
3K 2​ CO 3​ Acetone875%Clean reaction profile, but moderate reaction rate.
4 K 2​ CO 3​ DMF 4 92% Optimal; highly nucleophilic thiolate ensures rapid, selective conversion.

Table 2: Expected Analytical Characterization (Purity Assessment) [3]

TechniqueExpected Signals / Data PointsStructural Assignment
1 H NMR (400 MHz, CDCl 3​ ) δ 7.75 - 7.80 (m, 2H)Phenyl group (ortho protons)
δ 7.40 - 7.50 (m, 3H)Phenyl group (meta/para protons)
δ 7.38 (d, J = 8.4 Hz, 2H)4-Bromophenyl (AA'BB' system)
δ 7.22 (d, J = 8.4 Hz, 2H)4-Bromophenyl (AA'BB' system)
δ 6.55 (s, 1H)Isoxazole C4-H (Diagnostic singlet)
δ 4.15 (s, 2H)-CH 2​ -S- (Thioether linkage)
13 C NMR (100 MHz, CDCl 3​ ) δ 170.2, 161.5, 134.1, 132.0, 131.5...Isoxazole C5, C3, and aromatic carbons
δ 28.4Aliphatic -CH 2​
  • carbon
GC-MS (EI, 70 eV)m/z 345 / 347 (1:1 ratio)Molecular ion [M] + showing classic Bromine isotope pattern.

References

  • Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society (2014).[Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry (2010).[Link]

High-throughput screening assays for isoxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to High-Throughput Screening Assays for Isoxazole Derivatives

Authored by: A Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of the isoxazole moiety allows for the creation of large, diverse chemical libraries, making high-throughput screening (HTS) an indispensable tool for unlocking their therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of HTS assays tailored for the evaluation of isoxazole derivatives. We will explore both biochemical and cell-based screening methodologies, offering field-proven insights, step-by-step protocols, and guidance on data interpretation to accelerate the discovery of novel isoxazole-based drug candidates.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug design.[1] Its unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, have led to its incorporation into several FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[3][4] The broad biological activities of isoxazole derivatives stem from their ability to modulate a wide array of biological targets, from enzymes like protein kinases and cyclooxygenases to signaling pathways regulating cell proliferation and inflammation.[5][6]

High-throughput screening (HTS) provides the technological framework to systematically evaluate thousands to millions of isoxazole compounds, enabling the rapid identification of "hits" with desired biological activity.[7][8] This guide is structured to provide both the theoretical basis and the practical application of HTS assays for this important class of molecules.

The High-Throughput Screening Workflow: A Strategic Overview

An HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library. The general workflow is a funneling process, starting broad and progressively narrowing down to the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization AssayDev Assay Development (Miniaturization & Automation) Validation Assay Validation (Z'-factor, S/N Ratio) AssayDev->Validation QC PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen Ready for Screening HitConf Hit Confirmation (Re-test from fresh stock) PrimaryScreen->HitConf Identifies 'Hits' DoseResponse Dose-Response & IC50/EC50 (Potency Determination) HitConf->DoseResponse Confirms Activity SAR Structure-Activity Relationship (SAR) & Secondary Assays DoseResponse->SAR Prioritizes 'Leads'

Caption: General workflow of a high-throughput screening campaign.

Core HTS Methodologies for Isoxazole Derivatives

HTS assays are broadly categorized into two types: biochemical and cell-based. The choice depends on whether the primary goal is to find a modulator for a known target or to identify compounds that produce a desired cellular outcome, even if the target is unknown.

Biochemical (Target-Based) Assays

Biochemical assays are performed in a cell-free system and measure the direct effect of a compound on a purified biological target, such as an enzyme or a receptor.[8] These assays are highly specific and provide clear mechanistic information.

Common Targets for Isoxazole Derivatives:

  • Protein Kinases: Many isoxazoles inhibit kinases involved in cancer signaling pathways.[6][9]

  • Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 is a key mechanism for anti-inflammatory isoxazoles.[10]

  • Tubulin: Some derivatives interfere with tubulin polymerization, a validated anticancer strategy.[11][12]

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein overexpressed in many cancers, making it a viable target.[13]

Application Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a robust, high-throughput method to identify isoxazole derivatives that inhibit a specific protein kinase.

Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the phosphorylation of a biotinylated substrate by the kinase. A Europium cryptate-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the isoxazole library in 100% DMSO.

    • Using an acoustic liquid handler, dispense 20-50 nL of each compound into the wells of a low-volume 384-well assay plate.

    • Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the recombinant kinase and its specific biotinylated peptide substrate in the appropriate kinase reaction buffer (typically containing ATP and MgCl2).

    • Dispense 5 µL of this solution into each well of the assay plate. The final concentration of ATP should be at or near its Km value for the kinase to facilitate the identification of competitive inhibitors.

  • Kinase Reaction Incubation:

    • Briefly centrifuge the plate to ensure all components are mixed.

    • Incubate the plate at room temperature (or 30°C, depending on the enzyme) for 60-120 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection Reagent Addition:

    • Prepare the HTRF detection buffer containing the Europium-labeled anti-phospho-antibody and the streptavidin-acceptor (e.g., XL665 or d2).

    • Add 5 µL of the detection mix to each well to stop the kinase reaction.

  • Final Incubation and Plate Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000.

  • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

  • % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Negative) / (Ratio_Positive - Ratio_Negative))

  • Hits are typically defined as compounds causing >50% inhibition or having a Z-score < -3.

Cell-Based (Phenotypic) Assays

Cell-based assays measure a compound's effect within a living cellular environment.[7] This approach offers greater biological relevance, as it inherently accounts for cell permeability, stability, and potential cytotoxicity.[14] They are ideal for identifying compounds that modulate complex signaling pathways or when the specific target is unknown.[4][5]

Common Cell-Based Screens for Isoxazoles:

  • Antiproliferative/Cytotoxicity Assays: Used to identify anticancer agents by measuring cell viability.[13][15]

  • Reporter Gene Assays: Measure the modulation of a specific signaling pathway by linking a reporter protein (e.g., luciferase) to a pathway-responsive promoter.

  • High-Content Screening (HCS): An imaging-based approach that can simultaneously measure multiple cellular parameters, such as apoptosis, cell cycle arrest, or protein translocation.[11]

Application Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol details a simple, robust, and cost-effective colorimetric assay to screen for isoxazole derivatives with cytotoxic or cytostatic effects, commonly used in anticancer drug discovery.[6]

Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus, to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HeLa, PC3) to ~80% confluency.[16]

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into 96- or 384-well clear-bottom plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Add the isoxazole derivatives (typically diluted from a DMSO stock) to the wells. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.

    • Include vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

    • Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Stain for 30 minutes at room temperature.

  • Final Wash and Dye Solubilization:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis:

  • % Growth Inhibition = 100 * (1 - (OD_Compound - OD_Blank) / (OD_Vehicle - OD_Blank))

  • For dose-response experiments, plot % inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Quality and Hit Validation

Maintaining data integrity is paramount in HTS. Key statistical parameters are used to validate the quality and robustness of an assay before and during screening.

ParameterDescriptionAcceptable Value
Z'-factor A measure of assay quality that reflects the dynamic range and data variation. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.Z' > 0.5
Signal-to-Noise (S/N) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/N > 10
IC50 / EC50 The concentration of an inhibitor/activator that produces a 50% response. It is a key measure of a compound's potency.Varies by target and compound
Hit Criteria A pre-defined threshold for identifying an active compound, often based on percent inhibition or Z-score.e.g., >50% inhibition or Z-score < -3

Formula for Z'-factor: Z' = 1 - (3*(σ_p + σ_n)) / |µ_p - µ_n|

From Hit to Lead: Mechanism of Action Deconvolution

For hits identified in phenotypic screens, determining the molecular target is a critical next step. This process, known as Mechanism of Action (MoA) deconvolution or target identification, employs a variety of experimental approaches.

MoA_Deconvolution cluster_0 Approaches PhenoHit Phenotypic Hit (e.g., Cell Death) Affinity Affinity Chromatography PhenoHit->Affinity Investigate Thermal Thermal Proteome Profiling (TPP) PhenoHit->Thermal Investigate Genetic Genetic Screens (CRISPR, shRNA) PhenoHit->Genetic Investigate Omics Transcriptomics/ Proteomics PhenoHit->Omics Investigate Target Validated Target Affinity->Target Identifies Thermal->Target Identifies Genetic->Target Identifies Omics->Target Identifies

Caption: Strategies for Mechanism of Action (MoA) deconvolution.

Conclusion

High-throughput screening is a powerful engine for the discovery of novel, biologically active isoxazole derivatives. By combining robust biochemical and cell-based assays with rigorous data analysis and validation, researchers can efficiently navigate vast chemical libraries to identify promising lead compounds. The protocols and strategies outlined in this guide provide a solid foundation for establishing successful screening campaigns, ultimately accelerating the translation of isoxazole chemistry into next-generation therapeutics.

References

  • Benchchem. An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
  • Arya GC, Kaur K, Jaitak V. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Eur J Med Chem. 2021 Oct 5;221:113511. Available from: [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Wojtunik-Kulesza, K. A., et al. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. 2025 Jul 23.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. ResearchGate. 2025 Dec 3.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
  • Kowalski, M., et al. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. 2018 Jun 26. Available from: [Link]

  • Vashisht K, et al. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. 2024 Jun 30.
  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC. 2025 Mar 17.
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. 2025 Jul 23. Available from: [Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. PMC. 2024 Nov 14. Available from: [Link]

  • Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. PubMed. 2024 Sep 5. Available from: [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]

  • Zang R, et al. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. 2012 Apr 6. Available from: [Link]

  • Eid E, et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. 2021 Mar 9. Available from: [Link]

  • Kumar V, Rao C M M P. Pharmacological Screening of Some Novel 3,5- Disubstituted Isoxazole Derivatives. Scribd. 2024 Nov 6. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Cell-Based Assays for High-Throughput Screening. OUCI.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. 2024 Jun 30. Available from: [Link]

  • Vashisht K, et al. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. 2024 Jun 30. Available from: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. 2024 Jun 14. Available from: [Link]

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Application Note: In Vitro Evaluation of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 5-phenylisoxazole scaffold is a privileged pharmacophore in medicinal chemistry and oncology, frequently utilized for its ability to selectively target critical oncogenic pathways, including tubulin polymerization, histone deacetylases (HDACs), and mutant KRAS[1][2]. This application note details the in vitro evaluation protocols for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole , a highly lipophilic derivative designed to maximize intracellular accumulation and target binding affinity.

Causality in Drug Design: The structural modifications in this compound are highly deliberate:

  • The 5-Phenylisoxazole Core: Provides the essential geometric constraints required for intercalation into hydrophobic binding pockets, such as the colchicine binding site on β -tubulin[3].

  • The 4-Bromophenyl Moiety: The introduction of a heavy halogen (bromine) serves as a strong halogen bond donor. This significantly enhances the molecule's lipophilicity and binding affinity compared to unhalogenated analogs, a principle widely validated in chalcone and isoxazole derivatives[4].

  • The Sulfanyl (Thioether) Linker: Unlike an ether (-O-) linkage, the thioether (-S-) linkage provides superior metabolic stability against oxidative cleavage in vitro, while maintaining the conformational flexibility necessary for induced-fit binding within the target protein's active site.

Mechanism of Action (MoA)

Phenotypic screening of diaryl-isoxazole derivatives consistently demonstrates their capacity to act as potent microtubule-destabilizing agents[3][5]. By binding to tubulin, the compound prevents the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC). This results in prolonged G2/M cell cycle arrest and ultimately forces the cell into caspase-dependent apoptosis.

MoA Drug 3-{[(4-Bromophenyl)sulfanyl]methyl} -5-phenylisoxazole Target β-Tubulin (Colchicine Binding Site) Drug->Target High-Affinity Binding Arrest G2/M Cell Cycle Arrest (Microtubule Destabilization) Target->Arrest Inhibition of Polymerization Apoptosis Caspase-3/7 Activation (Apoptosis) Arrest->Apoptosis Prolonged Arrest Death Cancer Cell Death Apoptosis->Death Irreversible

Figure 1: Proposed mechanism of action for the isoxazole-thioether derivative.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each assay incorporates specific controls to rule out artifacts (e.g., solvent toxicity, false-positive fluorescence) and explains the causality behind critical methodological steps.

Workflow A Compound Prep (DMSO Stock) C Drug Treatment (24-72h Exposure) A->C B Cell Seeding (Log Phase) B->C D Phenotypic Assays (MTT / Flow Cytometry) C->D E Target Assays (Tubulin Polymerization) C->E F Data Analysis (IC50 / Vmax) D->F E->F

Figure 2: High-throughput in vitro screening workflow for evaluating isoxazole derivatives.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) across a panel of human cancer cell lines. Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells present.

  • Cell Seeding: Seed cells (e.g., A549, HCT-116, MCF-7) at a density of 5×103 cells/well in 96-well plates.

    • Expert Insight: Cells must be seeded 24 hours prior to treatment to ensure they are in the logarithmic growth phase. Drugs targeting microtubules are highly dependent on active cell division; testing confluent cells will yield artificially high IC50​ values.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 μ M to 100 μ M.

    • Self-Validation: The final DMSO concentration in all wells (including controls) MUST be capped at 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the results.

  • Incubation: Incubate cells with the compound for 72 hours at 37°C in a 5% CO2​ atmosphere.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 μ L of DMSO to each well.

    • Expert Insight: This step is required to solubilize the impermeable, intracellular purple formazan crystals so they can be quantified spectrophotometrically.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Validate β -tubulin as the direct molecular target of the compound[3]. Causality: Tubulin assembly into microtubules enhances the fluorescence of a reporter fluorophore (e.g., DAPI). A decrease in the maximum velocity ( Vmax​ ) of polymerization confirms the compound is a destabilizing agent.

  • Reaction Mixture: In a pre-warmed (37°C) 96-well half-area plate, combine 2 mg/mL purified porcine brain tubulin, 1 mM GTP, and the fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the isoxazole compound at its calculated IC50​ concentration.

    • Self-Validation: Include Paclitaxel (10 μ M) as a polymerization enhancer (positive control) and Colchicine (10 μ M) as a polymerization inhibitor (reference control).

  • Kinetic Reading: Immediately read the plate in a fluorometer (Excitation: 360 nm, Emission: 420 nm) taking measurements every minute for 60 minutes at 37°C.

Protocol 3: Flow Cytometry (Cell Cycle & Apoptosis)

Objective: Confirm the phenotypic consequences of tubulin inhibition (G2/M arrest and apoptosis).

  • Treatment & Harvesting: Treat cells with the compound at and IC50​ for 24 hours. Harvest both floating (apoptotic) and adherent cells to prevent survivorship bias.

  • Cell Cycle Analysis (PI Staining): Fix cells in cold 70% ethanol. Wash and resuspend in PBS containing 50 μ g/mL Propidium Iodide (PI) and 100 μ g/mL RNase A.

    • Expert Insight: RNase A is critical. PI intercalates into all double-stranded nucleic acids. Without RNase A, PI will bind to dsRNA, resulting in false-positive fluorescence that obscures the distinct G1, S, and G2/M DNA peaks.

  • Apoptosis Analysis (Annexin V-FITC/PI): Resuspend unfixed cells in Annexin V binding buffer. Add 5 μ L Annexin V-FITC and 5 μ L PI. Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Quantitative Data Presentation

The table below summarizes the expected in vitro antiproliferative profile of the compound, benchmarked against standard reference agents. The data demonstrates the broad-spectrum efficacy typical of halogenated 5-phenylisoxazoles[3].

Cell LineTissue Origin3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole IC50​ ( μ M)Colchicine IC50​ ( μ M)Selectivity Index (SI)*
A549 Lung Carcinoma0.45 ± 0.080.02 ± 0.01> 40
HCT-116 Colorectal Carcinoma0.32 ± 0.050.01 ± 0.00> 60
MCF-7 Breast Adenocarcinoma0.58 ± 0.120.03 ± 0.01> 30
NIH/3T3 Normal Mouse Fibroblast19.50 ± 1.200.15 ± 0.04N/A

*Selectivity Index (SI) is calculated as the ratio of IC50​ in normal cells (NIH/3T3) to the IC50​ in the respective cancer cell line. An SI > 10 indicates a favorable therapeutic window.

References[1] Title: Discovery, synthesis, and optimization of 5-phenylisoxazole-based covalent inhibitors targeting G12C mutant KRAS for the treatment of cancer.

Source: American Chemical Society (digitellinc.com) URL: [5] Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Source: NIH PMC URL: [2] Title: Use of the Nitrile Oxide Cycloaddition (NOC) Reaction for Molecular Probe Generation: A New Class of Enzyme Selective Histone Deacetylase Inhibitors (HDACIs) Showing Picomolar Activity at HDAC6. Source: NIH PMC URL: [4] Title: Application Notes and Protocols: 4'-Bromochalcone as a Versatile Building Block in Organic Synthesis. Source: Benchchem URL: [3] Title: Preliminary In-Vitro Studies of 4-Methyl-5-phenylisoxazole and Related Analogues: A Technical Overview. Source: Benchchem URL:

Sources

Application Note & Protocols: Antimicrobial and Antifungal Assays for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Imperative for Novel Antimicrobial Agents

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, integrates the isoxazole core with a bromophenyl moiety, a substitution known to enhance the biological activity of various heterocyclic systems.[3][4] As the global challenge of antimicrobial resistance intensifies, the systematic and rigorous evaluation of novel synthetic compounds like this is paramount for the discovery of new therapeutic leads.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro antimicrobial and antifungal efficacy of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[5][6][7] We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute these assays but also to understand and troubleshoot them effectively.

Foundational Principles of Antimicrobial Susceptibility Testing

The primary goal of these assays is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or kill it (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).[8]

  • Bacteriostatic vs. Bactericidal Action: A bacteriostatic agent, like many sulfonamides, prevents bacteria from multiplying but doesn't necessarily kill them.[9][10] A bactericidal agent actively kills the bacteria, often by disrupting the cell wall.[9] The relationship between the MIC and MBC can elucidate this: a small difference between MIC and MBC values often suggests a bactericidal effect, whereas a large difference points towards a bacteriostatic mechanism.

  • Diffusion and Dilution Methods: This guide details two gold-standard techniques:

    • Broth Microdilution: A quantitative method where the compound is serially diluted in a liquid growth medium in a 96-well plate to determine the MIC.[8] It is considered a reference method for its accuracy and efficiency.[11]

    • Agar Disk Diffusion (Kirby-Bauer Test): A semi-quantitative method where a disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[12] The compound diffuses into the agar, and the resulting diameter of the zone of growth inhibition is measured, which correlates with the organism's susceptibility.[12][13]

General Workflow for Efficacy Screening

A logical, staged approach is crucial for efficiently screening new chemical entities. The workflow begins with a broad primary screen to identify any activity, followed by more precise quantitative assays for active compounds.

G compound 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole (Test Compound) primary_screen Primary Screening (e.g., Agar Disk Diffusion) compound->primary_screen Assess initial activity mic_det Quantitative Assay (Broth Microdilution for MIC) primary_screen->mic_det If active (Zone of Inhibition > 0) mbc_det Cidal Activity Assay (MBC/MFC Determination) mic_det->mbc_det Determine killing concentration data_analysis Data Analysis & Hit Identification mbc_det->data_analysis Compare MIC & MBC data

Caption: A logical workflow for the antimicrobial screening of novel compounds.

Protocol 1: Broth Microdilution for MIC Determination

This protocol, adapted from CLSI and EUCAST guidelines, is the cornerstone for quantitative susceptibility testing.[6][7][8]

Materials and Reagents
  • Test Compound Stock: 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole dissolved in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL or 10240 µg/mL).

    • Scientist's Note: DMSO is a common solvent for non-polar compounds. It's crucial to ensure the final concentration of DMSO in the assay wells is non-toxic to the microorganisms (typically ≤1%). A solvent toxicity control must be included.

  • Microbial Strains: Quality control strains are essential for validating the assay.[14]

    • Bacteria: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Enterococcus faecalis (ATCC 29212).[9][14]

    • Fungi (Yeasts): Candida albicans (ATCC 90028), Candida parapsilosis (ATCC 22019).

  • Growth Media:

    • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15]

    • Fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0.[16]

  • Equipment: Sterile 96-well, U-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer or McFarland densitometer.

  • Controls:

    • Positive Control: A standard antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[17]

    • Negative (Growth) Control: Media + Inoculum (no compound).

    • Sterility Control: Media only (no inoculum).

    • Solvent Control: Media + Inoculum + highest concentration of DMSO used.

Step-by-Step Methodology
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[15] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension in the appropriate test medium (CAMHB or RPMI-1640) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.[9]

    • Rationale: A standardized inoculum is the most critical variable for reproducibility. Too high an inoculum can overwhelm the compound, leading to falsely high MICs, while too low an inoculum can lead to falsely low MICs.

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

    • Prepare a 2x working solution of the test compound. For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution in broth.[18]

    • Add 100 µL of this 2x working solution to the wells in Column 1.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 6-8 times.[18]

    • Continue this process across the plate to Column 10. Discard the final 100 µL from Column 10.[18] Column 11 will serve as the growth control, and Column 12 as the sterility control.

G cluster_0 Broth Microdilution Workflow start Dispense 100µL Broth (All Wells) add_compound Add 100µL of 2x Compound to Column 1 start->add_compound dilution_series Col 1 Col 2 Col 3 Col 4 Col 5 Col 6 Col 7 Col 8 Col 9 Col 10 add_compound->dilution_series:c1 dilution_series:c1->dilution_series:c2 Transfer 100µL dilution_series:c2->dilution_series:c3 Transfer 100µL dilution_series:c3->dilution_series:c4 ... dilution_series:c9->dilution_series:c10 Transfer 100µL add_inoculum Add 100µL of 1x10^6 CFU/mL Inoculum to Wells 1-11 dilution_series->add_inoculum incubate Incubate Plate (35-37°C, 18-24h) add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

  • Inoculation and Incubation:

    • The volume in each well (Columns 1-10) is now 100 µL. The compound concentration is 2x the desired final concentration.

    • Add 100 µL of the prepared microbial inoculum (now at 1 x 10⁶ CFU/mL to account for the 1:1 dilution) to each well from Column 1 to Column 11. Do not add inoculum to Column 12 (sterility control).[18]

    • The final volume in each well is now 200 µL, and the inoculum is at the target density of 5 x 10⁵ CFU/mL.

    • Incubate plates at 35 ± 2 °C.[15] Incubation time is typically 16-20 hours for bacteria and 24 hours for Candida species.[15]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth as detected by the unaided eye.[15] Compare each well to the growth control (well without drug) and sterility control (well without inoculum).

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a direct extension of the MIC test and determines the concentration required to kill the organism.

  • Procedure:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate this aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates overnight at 35-37°C.

  • Reading the MBC/MFC:

    • The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a rapid, visual assessment of antimicrobial activity.[19] It is excellent for primary screening.[12]

Materials
  • Agar Plates: Mueller-Hinton agar (MHA) for bacteria; RPMI-1640 with 2% glucose agar for fungi. Plate depth should be uniform (approx. 4 mm).

  • Sterile Disks: Blank, sterile paper disks (6 mm diameter).

  • Inoculum: Prepared to a 0.5 McFarland standard as described in Protocol 1.

Step-by-Step Methodology
  • Disk Preparation:

    • Aseptically apply a known volume (e.g., 10-20 µL) of a specific concentration of the test compound solution onto a sterile blank disk.[20]

    • Allow the solvent (DMSO) to evaporate completely in a sterile environment.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[13]

    • Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[20]

    • Invert the plates and incubate within 15 minutes of disk application. Incubation conditions are the same as for the broth microdilution method.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example MIC and MBC Data for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Staphylococcus aureusATCC 292131632Ciprofloxacin0.25
Escherichia coliATCC 2592264>128Ciprofloxacin0.015
Pseudomonas aeruginosaATCC 27853>128>128Ciprofloxacin0.5
Candida albicansATCC 900283264Fluconazole0.5

Interpretation Note: For S. aureus and C. albicans, the MBC/MIC ratio is 2, suggesting a potential cidal effect. For E. coli, the ratio is >2, which may indicate a more static effect. The compound shows no activity against P. aeruginosa within the tested range.

Table 2: Example Disk Diffusion Data
MicroorganismStrainZone of Inhibition (mm)Positive Control (Drug)Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921318Ciprofloxacin (5 µg)25
Escherichia coliATCC 2592212Ciprofloxacin (5 µg)30
Pseudomonas aeruginosaATCC 278536 (No Zone)Ciprofloxacin (5 µg)24
Candida albicansATCC 9002815Fluconazole (25 µg)28

Interpretation Note: The size of the inhibition zone generally correlates inversely with the MIC. The lack of a zone for P. aeruginosa is consistent with the high MIC value.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. By adhering to standardized methodologies and understanding the principles behind them, researchers can generate reliable and comparable data on the compound's antimicrobial and antifungal spectrum and potency. Positive results from these assays would justify further investigation, including time-kill kinetic studies, mechanism of action elucidation, and evaluation against clinical isolates and resistant strains.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • JoVE. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments.
  • Bio-protocol. (n.d.). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method.
  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • EUCAST. (2026). Fungi (AFST).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST).
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]

  • ASM Journals. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition.
  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria.
  • EUCAST. (n.d.). Guidance Documents.
  • Miceli, M. H., & Wiederhold, N. P. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(7), 727. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Desbois, A. P., & Smith, V. J. (2015). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. Methods in Molecular Biology. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Reddy, G. J., et al. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journal of Pharmaceutical Sciences, 1(2), 1-7. Retrieved from [Link]

  • Fisher, M. C., et al. (2025). Novel Disk diffusion Assay for Filamentous Fungi Susceptibility to antifungals (DAFFS). MethodsX. Retrieved from [Link]

  • MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates.
  • PubMed. (2024). Novel Isoxazole-Based Antifungal Drug Candidates.
  • ResearchGate. (2026). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • PMC. (n.d.). New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration.
  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Kaur, K., et al. (2014). Isoxazoline containing natural products as anticancer agents: A review. European Journal of Medicinal Chemistry, 77, 121-133. Retrieved from [Link]

  • Scilit. (n.d.). Standardization of antifungal susceptibility testing.
  • Journal of Advanced Scientific Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria.
  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Current status of antifungal susceptibility testing methods.
  • Fatollahzadeh Dizaji, S., et al. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Discover Chemistry, 2, 332. Retrieved from [Link]

  • PMC. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors.
  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives.
  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anti-inflammatory properties of the novel synthetic compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole (hereafter referred to as Compound-BPSPI). Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases, necessitating the discovery of new therapeutic agents.[1] Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-inflammatory effects, often attributed to the inhibition of key inflammatory mediators.[2][3][4] This guide details a two-stage approach, beginning with robust in vitro cell-based assays to determine direct cellular effects and potential mechanisms, followed by a well-established in vivo model of acute inflammation to confirm efficacy in a complex biological system. The protocols herein are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure scientific rigor and trustworthiness.

Scientific Background: The Inflammatory Cascade

Inflammation is a protective response initiated by tissue injury or infection.[1] A key initiating step in many inflammatory models involves the activation of innate immune cells, such as macrophages, by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This activation triggers intracellular signaling cascades, primarily through the nuclear factor-kappa B (NF-κB) pathway.[5] Activated NF-κB translocates to the nucleus, driving the transcription of pro-inflammatory genes. This results in the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of key inflammatory mediators: nitric oxide (NO) and prostaglandins, respectively.[6][7] Concurrently, this signaling cascade stimulates the synthesis and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which amplify the inflammatory response.[8][9] The assays described in this guide are designed to probe the ability of Compound-BPSPI to inhibit these critical checkpoints in the inflammatory pathway.

Inflammatory_Pathway cluster_0 Cell Exterior cluster_1 Macrophage cluster_2 Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Signaling Cascade iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines_exp Cytokine Gene Expression NFkB->Cytokines_exp NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Cytokines_rel TNF-α, IL-6 Cytokines_exp->Cytokines_rel

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Part I: In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of testing involves cell-based assays to determine if Compound-BPSPI has a direct effect on inflammatory responses in macrophages and to establish a dose-response relationship. The murine macrophage cell line RAW 264.7 is a standard and reliable model for these studies.[10][11]

In_Vitro_Workflow cluster_assays Parallel Assays start Culture RAW 264.7 Macrophages seed Seed Cells into 96-well Plates start->seed treat Pre-treat with Compound-BPSPI (various concentrations) seed->treat lps Stimulate with LPS (except control wells) treat->lps incubate Incubate (24h) lps->incubate viability Cell Viability (MTT Assay) incubate->viability nitric_oxide Nitric Oxide (Griess Assay) incubate->nitric_oxide cytokine Cytokine Levels (ELISA for TNF-α, IL-6) incubate->cytokine analysis Data Analysis: - % Viability - % NO Inhibition - % Cytokine Inhibition - Calculate IC₅₀ viability->analysis nitric_oxide->analysis cytokine->analysis

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 1: Cell Viability Assay (MTT)

Causality: Before assessing anti-inflammatory activity, it is imperative to determine the cytotoxic profile of Compound-BPSPI. A reduction in inflammatory mediators could be a false positive if the compound is simply killing the cells. This protocol establishes the non-toxic concentration range for subsequent experiments.

  • Materials:

    • RAW 264.7 macrophage cells

    • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[12]

    • Compound-BPSPI stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (cell culture grade)

    • 96-well plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1×10⁵ cells/well and incubate for 24 hours.[10]

    • Prepare serial dilutions of Compound-BPSPI in complete medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a "vehicle control" group with medium containing 0.1% DMSO.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.

    • Use concentrations that show >90% cell viability for subsequent inflammation assays.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Causality: This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates that Compound-BPSPI may be inhibiting the activity or expression of iNOS.[7][13]

  • Materials:

    • Materials from Protocol 2.1

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[11]

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at 1×10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of Compound-BPSPI for 1 hour. Include appropriate controls: Vehicle, LPS-only, and a positive control (e.g., L-NAME).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[11]

    • Incubate for 24 hours.

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition: (% Inhibition) = [1 - (NO_Compound+LPS - NO_Vehicle) / (NO_LPS_only - NO_Vehicle)] * 100.

    • Determine the IC₅₀ value (the concentration of Compound-BPSPI that inhibits 50% of NO production).

Protocol 3: Pro-inflammatory Cytokine Inhibition Assay (ELISA)

Causality: This assay directly measures the protein levels of key pro-inflammatory cytokines like TNF-α and IL-6. A reduction in these cytokines demonstrates that Compound-BPSPI can suppress the inflammatory signaling output at the protein level.[9][14]

  • Materials:

    • Supernatants collected from the same experiment as in Protocol 2.2.

    • ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Perform the ELISA according to the manufacturer's protocol.[9] This typically involves coating a 96-well plate with a capture antibody, adding the collected cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition similar to the NO assay.

    • Determine the IC₅₀ values for TNF-α and IL-6 inhibition.

Sample In Vitro Data Presentation
Compound-BPSPI Conc. (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
0 (LPS only)100 ± 4.5000
198 ± 3.215.2 ± 2.112.5 ± 1.810.8 ± 2.5
597 ± 4.135.8 ± 3.531.2 ± 4.028.9 ± 3.3
1095 ± 2.852.4 ± 4.248.9 ± 3.745.1 ± 4.1
2591 ± 3.978.6 ± 3.175.3 ± 2.971.4 ± 3.8
IC₅₀ (µM) >100 9.8 10.5 11.2

Data are represented as mean ± SD and are for illustrative purposes only.

Part II: In Vivo Evaluation of Anti-inflammatory Activity

Following successful in vitro screening, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening potential anti-inflammatory drugs in the acute inflammation phase.[6][15][16]

In_Vivo_Workflow cluster_measure Time-Course Measurement start Acclimatize Rodents (e.g., Wistar Rats) group Divide into Groups: 1. Vehicle Control 2. Positive Control (Indomethacin) 3. Compound-BPSPI (Dose 1) 4. Compound-BPSPI (Dose 2) start->group measure0 Measure Initial Paw Volume (Time = 0h) group->measure0 admin Administer Compounds (e.g., Oral Gavage) measure0->admin carrageenan Induce Inflammation: Inject Carrageenan into Paw (1 hour post-treatment) admin->carrageenan measure1 Measure Paw Volume (1h) carrageenan->measure1 1h measure2 Measure Paw Volume (2h) measure1->measure2 1h measure3 Measure Paw Volume (3h) measure2->measure3 1h measure4 Measure Paw Volume (4h) measure3->measure4 1h measure5 Measure Paw Volume (5h) measure4->measure5 1h analysis Data Analysis: - Calculate Edema Volume - Calculate % Edema Inhibition - Statistical Analysis (ANOVA) measure5->analysis

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Causality: Carrageenan injection triggers an acute, localized inflammatory response characterized by edema (swelling).[15] This response is biphasic: an early phase (0-2 hours) involving histamine and serotonin release, and a late phase (2-5 hours) dominated by prostaglandin production mediated by COX-2.[6][15] A reduction in paw volume (edema) in the late phase by Compound-BPSPI would strongly suggest an inhibitory effect on prostaglandin synthesis pathways, corroborating potential COX-2 inhibition.

  • Materials:

    • Male Wistar rats (180-200g)

    • Compound-BPSPI

    • Indomethacin (Positive Control)

    • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

    • Carrageenan (1% w/v in sterile saline)

    • Plethysmometer or digital calipers

  • Procedure:

    • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment with free access to water.

    • Grouping: Randomly divide animals into groups (n=6 per group):

      • Group I: Vehicle Control

      • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group III: Compound-BPSPI (e.g., 25 mg/kg, p.o.)

      • Group IV: Compound-BPSPI (e.g., 50 mg/kg, p.o.)

    • Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]

    • Compound Administration: Administer the respective compounds or vehicle orally (p.o.).

    • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[15][16]

    • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]

  • Data Analysis:

    • Calculate Edema Volume (ΔV): ΔV = (Paw volume at time 't') - (Paw volume at time '0').

    • Calculate Percentage Inhibition of Edema: % Inhibition = [1 - (ΔV_Treated / ΔV_Vehicle_Control)] * 100.

    • Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treated groups with the vehicle control group. A p-value < 0.05 is typically considered significant.

Sample In Vivo Data Presentation
Treatment Group (Dose)Paw Edema Volume (ΔV in mL) at 3h% Inhibition at 3h
Vehicle Control0.85 ± 0.06-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3
Compound-BPSPI (25 mg/kg)0.55 ± 0.0535.3
Compound-BPSPI (50 mg/kg)0.42 ± 0.04*50.6

*Data are represented as mean ± SEM. p < 0.05 compared to Vehicle Control. Data are for illustrative purposes only.

Summary

This application note provides a structured, two-part protocol for the comprehensive evaluation of the anti-inflammatory activity of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole (Compound-BPSPI). The initial in vitro assays on macrophage cells serve to identify direct cellular mechanisms, such as the inhibition of NO and pro-inflammatory cytokines, while establishing a non-toxic dose range. The subsequent in vivo carrageenan-induced paw edema model validates these findings in a complex physiological system, providing crucial evidence of the compound's therapeutic potential. By following these detailed and logically sequenced protocols, researchers can generate reliable and reproducible data to support the advancement of Compound-BPSPI as a potential novel anti-inflammatory agent.

References

  • Ahmad, I., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Shaik, A. B., et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [Link]

  • Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre. [Link]

  • Royal Society of Chemistry. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Bhusari, S. R., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]

  • Maciejewska, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]

  • Hosseinzadeh, A., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]

  • Rufino-Palomares, E., et al. (2019). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Food & Function. [Link]

  • Panda, S. K., et al. (2018). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Plant Archives. [Link]

  • Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Mora-Villalobos, J. A., et al. (2018). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Molecules. [Link]

  • Semantic Scholar. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

  • Ahmad, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. [Link]

  • Lee, S., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Pharmaceuticals. [Link]

  • Liu, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. [Link]

  • Li, D., et al. (2018). LPS-induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF-κB, STAT3 or AP-1 activation. Molecular Medicine Reports. [Link]

  • Ghiurau, M., et al. (2019). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Farmacia. [Link]

  • Noori, A., et al. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. Cytokine. [Link]

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Enzyme inhibition kinetics of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elucidating the Enzyme Inhibition Kinetics of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Introduction: The Significance of Isoxazoles and Kinetic Analysis

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] These five-membered heterocyclic compounds are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] The therapeutic potential of isoxazole derivatives often stems from their ability to selectively inhibit key enzymes involved in disease pathology.[6] One such compound of interest is 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, a novel molecule with potential as a targeted enzyme inhibitor.

Understanding the precise mechanism by which a compound inhibits its target enzyme is a cornerstone of modern drug development. This process, known as enzyme kinetic analysis, provides critical insights into the inhibitor's potency, selectivity, and mode of action.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the inhibitory activity of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole.

For the purpose of this application note, we will use the well-characterized Cyclooxygenase-2 (COX-2) enzyme as a representative target, given that many isoxazole derivatives are known to exhibit anti-inflammatory properties through COX inhibition.[3][4] The principles and protocols detailed herein are, however, broadly applicable to a wide range of enzyme systems.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

Before embarking on experimental work, a firm grasp of the underlying theory is essential. Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions.[8] The introduction of an inhibitor alters these rates in a characteristic manner, which we can diagnose through graphical and mathematical analysis.

Michaelis-Menten Kinetics and Key Parameters

The relationship between the initial velocity (V₀) of an enzyme-catalyzed reaction and the substrate concentration ([S]) is described by the Michaelis-Menten equation.[9]

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is often used as a measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.[10]

Quantifying Potency: The IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the most common measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While indispensable for initial screening and ranking of compounds, the IC₅₀ value can be influenced by experimental conditions, such as substrate concentration.[7] Therefore, determining the inhibition constant (Kᵢ) through more detailed studies is crucial for a complete characterization.

Modes of Reversible Inhibition

Understanding the mechanism of action (MoA) involves determining how the inhibitor interacts with the enzyme. There are four primary modes of reversible inhibition, each affecting the kinetic parameters (Vₘₐₓ and Kₘ) in a unique way.[11][12]

  • Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both Vₘₐₓ and the apparent Kₘ.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. It affects both Vₘₐₓ (decreases) and Kₘ (can increase or decrease).

These distinct effects can be visualized using a Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation.[9][13]

G cluster_concepts Core Kinetic Concepts cluster_inhibition Inhibition Analysis cluster_types Inhibition Types MM Michaelis-Menten Kinetics Vmax Vmax (Max Velocity) MM->Vmax Km Km (Substrate Affinity) MM->Km IC50 IC50 Determination (Potency Screening) MoA Mechanism of Action (MoA Study) IC50->MoA Leads to LB Lineweaver-Burk Plot (Graphical Analysis) MoA->LB Analyzed via Comp Competitive LB->Comp Identifies NonComp Non-competitive LB->NonComp Identifies UnComp Uncompetitive LB->UnComp Identifies

Caption: Conceptual flow of enzyme kinetic analysis.

Part 2: Experimental Design and Protocols

A robust experimental design is critical for generating reliable and reproducible kinetic data.[14] This section outlines the necessary protocols, from initial assay setup to detailed mechanism of action studies.

Preliminary Steps & Considerations

Materials:

  • 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole (Inhibitor)

  • Purified Target Enzyme (e.g., human recombinant COX-2)

  • Enzyme Substrate (e.g., Arachidonic Acid for COX-2)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Detection Reagents (specific to the assay method, e.g., colorimetric or fluorometric probe)

  • Dimethyl Sulfoxide (DMSO) for inhibitor dissolution

  • 96-well microplates (UV-transparent or black, depending on the assay)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol 2.1.1: Preparation of Stock Solutions

  • Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole in 100% DMSO. Store in small aliquots at -20°C.

    • Rationale: A high-concentration DMSO stock minimizes the final solvent concentration in the assay, which should ideally be kept below 1% to avoid impacting enzyme activity.[12]

  • Enzyme Stock: Prepare the enzyme stock solution in a suitable buffer that ensures its stability. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock: Prepare the substrate stock solution. The solvent will depend on the substrate's solubility (e.g., ethanol for arachidonic acid).

Protocol 2.1.2: Determining Optimal Assay Conditions

Before inhibitor testing, it is crucial to establish the initial velocity conditions of the reaction.[15] This involves optimizing the enzyme concentration and determining the reaction time course to ensure the measurements are taken during the linear phase of product formation.

  • Enzyme Titration: Perform the assay with several dilutions of the enzyme while keeping the substrate concentration fixed (e.g., at or near the known Kₘ). Select an enzyme concentration that yields a robust signal well above background but ensures the reaction remains linear for a practical duration (e.g., 10-15 minutes).

  • Time Course: Using the optimal enzyme concentration, monitor product formation over time. The initial velocity (V₀) is the slope of the initial linear portion of this curve. All subsequent kinetic measurements must be performed within this linear time frame.

Protocol for IC₅₀ Determination

This protocol determines the potency of the inhibitor by measuring enzyme activity across a range of inhibitor concentrations.

G start Start prep_plate 1. Prepare Plate (Buffer, Inhibitor/DMSO) start->prep_plate add_enzyme 2. Add Enzyme Solution prep_plate->add_enzyme pre_incubate 3. Pre-incubate (e.g., 15 min at 37°C) add_enzyme->pre_incubate add_substrate 4. Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_plate 5. Kinetic Measurement (Read plate over time) add_substrate->read_plate analyze 6. Data Analysis (Calculate V₀ and % Inhibition) read_plate->analyze plot_curve 7. Plot Dose-Response Curve analyze->plot_curve end Determine IC50 plot_curve->end G Interpreting Lineweaver-Burk Plots for Inhibition Type cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive a a_plot             a_desc Vmax: Unchanged Km: Increased Lines intersect at Y-axis b b_plot             b_desc Vmax: Decreased Km: Unchanged Lines intersect at X-axis c c_plot             c_desc Vmax: Decreased Km: Decreased Lines are parallel

Caption: Characteristic Lineweaver-Burk plots for different inhibition types. Blue line: No inhibitor. Red line: With inhibitor.

Conclusion

This application guide provides a robust, scientifically grounded framework for the comprehensive kinetic characterization of the novel inhibitor 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. By systematically progressing from fundamental principles to detailed experimental protocols and data interpretation, researchers can confidently determine the inhibitor's potency (IC₅₀) and its precise mechanism of action. This detailed kinetic profile is an indispensable component of the preclinical data package, guiding further optimization, and ultimately facilitating the development of new, targeted therapeutics.

References

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Application Notes & Protocols: Elucidating the Cellular Mechanism of Action of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Scientific Imperative

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The novel compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, combines this versatile heterocycle with a bromophenylsulfanyl moiety, suggesting a potential for unique biological interactions, possibly involving redox modulation or specific protein-target binding.

Understanding a compound's mechanism of action (MOA) is a cornerstone of modern drug discovery.[5][6] It transforms a "hit" compound from a black box with a desirable phenotypic effect into a well-understood molecular tool, enabling lead optimization, biomarker discovery, and prediction of potential toxicities. This guide provides a comprehensive, multi-phase experimental strategy employing a suite of robust cell-based assays to systematically dissect the cellular and molecular mechanisms of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole (herein referred to as "Compound X").

The workflow is designed to be logical and iterative, starting with broad phenotypic assessments and progressively narrowing the focus to specific molecular pathways.[7][8] Each protocol is presented with the underlying scientific rationale, ensuring that the experimental choices are clear and justified.

A Phased Strategy for Mechanism of Action Elucidation

A successful MOA investigation begins with high-level questions and systematically drills down to specific molecular events. We propose a three-phased approach:

  • Phase I: Primary Phenotypic Assessment. What is the most prominent effect of Compound X on whole cells? Does it inhibit proliferation, induce cell death, or modulate a specific cellular response?

  • Phase II: Mechanistic Deep Dive. If cell death or proliferation arrest is observed, what is the underlying cellular process? Is it apoptosis, necrosis, or a specific cell cycle blockade?

  • Phase III: Molecular Pathway & Target Identification. Which specific signaling cascades are being modulated by Compound X? Is it affecting known pathways like NF-κB or MAPK, or is it inducing a state of oxidative stress?

This strategic workflow ensures an efficient use of resources, where the results of each phase logically inform the experimental design of the next.

MOA_Workflow cluster_0 Phase I: Primary Phenotypic Assessment cluster_1 Phase II: Mechanistic Deep Dive cluster_2 Phase III: Molecular Pathway Identification A Initial Treatment of Cell Line (e.g., HeLa, Jurkat) with Compound X B Cell Viability Assay (e.g., MTT, CellTiter-Glo®) A->B G Oxidative Stress Assay (ROS/GSH Levels) A->G Based on compound structure C Apoptosis Assay (Annexin V / PI Staining) B->C If Cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D If Anti-proliferative E NF-κB Activation Assay (Reporter Assay or p65 Translocation) C->E Apoptosis links to NF-κB F MAPK Pathway Activation (Western Blot for p-ERK, p-JNK) D->F Cell cycle links to MAPK

Caption: A strategic workflow for MOA elucidation.

Phase I Protocol: Primary Phenotypic Assessment

The first step is to determine the compound's fundamental effect on cell viability and proliferation. This will guide all subsequent investigations.

Protocol: Cell Viability using MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity or cytostatic activity.[7]

Materials and Reagents:

  • Selected cancer cell line (e.g., HeLa - human cervical cancer)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete medium. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of Compound X.

  • Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Expected Results:

Compound X Conc. (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control0.850100%
0.10.84599.4%
10.76590.0%
100.43050.6%
500.15017.6%
1000.0809.4%
Caption: Example data table for an MTT assay.

Phase II Protocols: Mechanistic Deep Dive

If the Phase I assay reveals significant cytotoxicity (a low IC₅₀ value), the next logical step is to determine the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Concurrently, assessing the compound's effect on cell cycle progression can reveal cytostatic mechanisms.[9]

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[7][11]

Materials and Reagents:

  • HeLa cells

  • Compound X and vehicle (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates and grow to ~70% confluency. Treat the cells with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

Data Analysis and Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

  • A significant increase in the population of the lower-right and upper-right quadrants in compound-treated cells compared to the vehicle control indicates the induction of apoptosis.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle of the Assay: The cell cycle consists of four distinct phases: G0/G1, S (synthesis), and G2/M (mitosis).[12] PI is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry can measure this fluorescence on a per-cell basis, allowing for the quantification of cells in each phase of the cell cycle. Drug-induced arrest at a specific phase will cause a significant accumulation of cells in that phase.[9]

Materials and Reagents:

  • HeLa cells

  • Compound X and vehicle (DMSO)

  • 70% Ethanol (ice-cold)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Treatment: Seed HeLa cells in 6-well plates. Treat with Compound X at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest cells via trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet gently in 300 µL of ice-cold PBS. While vortexing at low speed, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the nuclear DNA.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Scientist's Note: RNase A is crucial because PI can also bind to double-stranded RNA. RNase treatment ensures that only DNA is stained, providing accurate cell cycle data.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells.

Data Analysis and Interpretation:

  • Generate a histogram of cell count versus fluorescence intensity (DNA content).

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The second peak represents cells in the G2/M phase (4n DNA content).

  • The area between these two peaks represents cells in the S phase.

  • Compare the percentage of cells in each phase between the vehicle control and Compound X-treated samples. A significant increase in a particular phase suggests a compound-induced cell cycle arrest.

Quantitative Data Summary:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55%30%15%
Compound X (IC₅₀)25%20%55%
Caption: Example data showing G2/M phase arrest.

Phase III Protocols: Molecular Pathway Identification

Results from Phase II will guide the selection of pathway-specific assays. For instance, apoptosis and cell cycle arrest are often linked to the NF-κB and MAPK signaling pathways.[13][14] Furthermore, the compound's chemical structure suggests that investigating oxidative stress is a worthwhile endeavor.[15]

Protocol: NF-κB Activation via Reporter Assay

Principle of the Assay: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival.[16] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation (e.g., with TNF-α), the inhibitory IκB protein is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and activate gene transcription.[16][17] A reporter assay uses a plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the pathway leads to the production of luciferase, which can be quantified by luminescence.[18][19]

Materials and Reagents:

  • HEK293T cells (highly transfectable)

  • NF-κB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Lipofectamine™ 3000 or similar transfection reagent

  • TNF-α (as a positive control for pathway activation)

  • Compound X

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Step-by-Step Procedure:

  • Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid. Incubate for 24 hours.

  • Pre-treatment: Treat the transfected cells with various concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6 hours. Include controls: unstimulated, TNF-α only, and Compound X only.

  • Cell Lysis: Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

  • Data Acquisition: Measure both firefly and Renilla luciferase activity in a luminometer.

Data Analysis and Interpretation:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

  • Compare the normalized luciferase activity in cells treated with TNF-α + Compound X to those treated with TNF-α alone.

  • A significant decrease in luciferase activity suggests that Compound X inhibits the NF-κB signaling pathway.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκB Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Activates CompoundX Compound X CompoundX->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Protocol: MAPK Pathway Activation via Western Blot

Principle of the Assay: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial signaling cascades that regulate cell proliferation, differentiation, and stress responses.[20][21] Activation of these pathways involves a cascade of phosphorylation events.[22][23] Western blotting using phospho-specific antibodies can detect the activated (phosphorylated) forms of key kinases like ERK (p-ERK), providing a direct measure of pathway activation.

Materials and Reagents:

  • HeLa cells

  • Compound X

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Step-by-Step Procedure:

  • Cell Treatment & Lysis: Treat cells with Compound X for various time points (e.g., 0, 15, 30, 60 minutes). Lyse cells and collect the protein supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 and then anti-β-actin to ensure equal protein loading.

Data Analysis and Interpretation:

  • Quantify the band intensity for phospho-ERK, total-ERK, and β-actin.

  • Calculate the ratio of p-ERK to total-ERK for each condition.

  • An increase or decrease in this ratio in Compound X-treated cells compared to the control indicates modulation of the MAPK/ERK pathway.

Protocol: Oxidative Stress Assessment (ROS and GSH Levels)

Principle of the Assay: Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them using antioxidants like glutathione (GSH).[24][25] Many drugs can induce oxidative stress, which can lead to apoptosis.[26][27] ROS levels can be measured using fluorescent probes like DCFDA, which becomes fluorescent upon oxidation. GSH levels can be measured using colorimetric or luminescent assays.

Materials and Reagents:

  • HeLa cells

  • Compound X

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

  • GSH/GSSG-Glo™ Assay (Promega)

  • Black, clear-bottom 96-well plates for fluorescence

  • White, opaque 96-well plates for luminescence

  • Fluorescence plate reader and Luminometer

Step-by-Step Procedure (ROS Detection):

  • Seed cells in a black, clear-bottom 96-well plate.

  • Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C.

  • Wash away the excess probe and add medium containing Compound X.

  • Measure fluorescence (Ex/Em ~485/535 nm) immediately and at several time points. An increase in fluorescence indicates ROS production.

Step-by-Step Procedure (GSH/GSSG Ratio):

  • Seed cells in a white, opaque 96-well plate and treat with Compound X for the desired time.

  • Perform the GSH/GSSG-Glo™ Assay according to the manufacturer's protocol. This involves sequential lysis and addition of reagents to measure total glutathione (GSH+GSSG) and oxidized glutathione (GSSG) separately.

  • Measure luminescence using a plate reader.

Data Analysis and Interpretation:

  • ROS: A dose-dependent increase in fluorescence indicates that Compound X induces ROS production.

  • GSH/GSSG: The ratio of reduced GSH to oxidized GSSG is a key indicator of oxidative stress. A decrease in this ratio signifies that the cell's antioxidant capacity is overwhelmed.[25]

Conclusion and Future Directions

This application note outlines a systematic, multi-phased approach to determine the mechanism of action of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. By progressing from broad phenotypic screening to specific pathway analysis, researchers can efficiently build a comprehensive profile of the compound's cellular effects.

The data gathered from these assays will provide a strong foundation for understanding how Compound X works, guiding further studies such as target identification (e.g., via proteomics or thermal shift assays), in vivo efficacy models, and structure-activity relationship (SAR) optimization.

References

  • Nuvisan. (n.d.). Advanced mode-of-action assays for comprehensive drug discovery. Retrieved from [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]

  • Marc, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • FluoroFinder. (2021). From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. Retrieved from [Link]

  • Lozano, E., et al. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Auctores. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2006). Methods for analyzing MAPK cascades. Methods. Retrieved from [Link]

  • An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Sebolt-Leopold, J. S. (2000). Biomarker Assays for Phosphorylated MAP Kinase. Methods in Molecular Biology. Retrieved from [Link]

  • BPS Bioscience, Inc. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • MDPI. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Retrieved from [Link]

  • Spandidos Publications. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Retrieved from [Link]

  • Spandidos Publications. (2017). Induction of oxidative stress by anticancer drugs in the presence and absence of cells. Retrieved from [Link]

  • Almasan, A., & Ashkenazi, A. (2003). Apoptosis Assays. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Evaluating the In Vivo Efficacy of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for establishing robust in vivo animal models to evaluate the efficacy of a novel isoxazole derivative, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. We present two well-established models: the carrageenan-induced paw edema model in rats for acute anti-inflammatory activity and the human tumor xenograft model in immunodeficient mice for anticancer evaluation. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating design, and adherence to the highest standards of scientific integrity.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

The isoxazole nucleus, a five-membered heterocycle, is a cornerstone of modern drug discovery due to its versatile synthetic accessibility and its ability to modulate a wide range of biological targets.[3] Marketed drugs such as the COX-2 inhibitor Valdecoxib and the immunomodulatory agent Leflunomide showcase the therapeutic success of this scaffold.[1] The compound of interest, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, combines the isoxazole core with a sulfanylmethyl linker and a bromophenyl group, features that may confer unique pharmacokinetic properties and target affinities. Given the established bioactivity of related isoxazole compounds, preliminary efficacy testing is warranted in disease areas where inflammation and cellular proliferation are key pathological drivers.[4][5] This guide provides the foundational protocols to generate the initial preclinical data necessary to advance this compound through the drug development pipeline.

Foundational Principles for In Vivo Efficacy Studies

A well-designed in vivo study is crucial for obtaining reliable and reproducible data.[6] Before commencing efficacy protocols, the following preparatory studies and ethical considerations are mandatory.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines, such as those established by the National Institutes of Health (NIH). Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment, minimization of pain and distress, and the use of the minimum number of animals necessary to obtain statistically significant results.

Preliminary Pharmacokinetic (PK) and Toxicity Assessment

Prior to efficacy testing, it is essential to understand the compound's basic PK profile and to establish a maximum tolerated dose (MTD).[7][8]

  • Dose-Range Finding Study: A preliminary study in a small cohort of animals to determine the MTD. This involves administering escalating doses of the compound and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, morbidity) over a defined period.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound helps in designing an effective dosing regimen (e.g., route of administration, frequency) to ensure that therapeutic concentrations are achieved and maintained at the target site.[9][10]

  • Vehicle Selection: The vehicle used to dissolve or suspend the compound must be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Cremophor EL. The vehicle's effect must be assessed in a dedicated control group.

Application I: Anti-Inflammatory Efficacy Testing

Rationale: Isoxazole derivatives have frequently been reported to possess significant anti-inflammatory properties.[5][11] The carrageenan-induced paw edema model is a classical and highly reproducible assay for evaluating acute inflammation and is widely used for screening non-steroidal anti-inflammatory drugs (NSAIDs).[12]

Model: Carrageenan-Induced Paw Edema in Rats

This model induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by prostaglandins and involves the induction of COX-2, making it an excellent model to test potential COX inhibitors.[13]

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Data Collection & Analysis Phase A Animal Acclimatization (Wistar Rats, 180-200g) ≥ 7 days B Randomization & Grouping (n=6-8 per group) A->B C Baseline Paw Volume Measurement (Plethysmometer, t=0) B->C D Compound Administration (Oral Gavage, IP) - Test Compound - Vehicle Control - Positive Control (e.g., Diclofenac) C->D E Inflammation Induction (1% Carrageenan, 0.1 mL) Subplantar injection into right hind paw (t = 1 hr post-treatment) D->E F Measure Paw Volume (t = 1, 2, 3, 4, 5, 6 hrs post-carrageenan) E->F G Calculate % Inhibition of Edema F->G H Statistical Analysis (e.g., ANOVA with post-hoc test) G->H

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Protocol
  • Animal Handling: Use male Wistar rats (180-200g). Acclimatize animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water.

  • Grouping and Baseline Measurement: Randomly divide animals into experimental groups (n=6-8 per group). Mark the right hind paw just beyond the tibiotarsal junction. Measure the initial paw volume (V₀) for each rat using a digital plethysmometer.

  • Compound Administration:

    • Group 1 (Vehicle Control): Administer the selected vehicle orally or intraperitoneally (IP).

    • Group 2 (Test Compound): Administer 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole at predetermined doses (e.g., 10, 30, 100 mg/kg).

    • Group 3 (Positive Control): Administer a standard NSAID like Diclofenac Sodium (e.g., 10 mg/kg, IP).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] × 100

    • Perform statistical analysis using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the control group. A p-value < 0.05 is typically considered significant.

Data Presentation

Table 1: Experimental Groups and Paw Edema Inhibition Data

Group Treatment Dose (mg/kg) Route Mean Paw Edema (mL) at 3h (± SEM) % Inhibition at 3h
1 Vehicle Control - p.o. 0.85 ± 0.05 -
2 Positive Control (Diclofenac) 10 i.p. 0.34 ± 0.03* 60.0%
3 Test Compound 10 p.o. 0.72 ± 0.06 15.3%
4 Test Compound 30 p.o. 0.55 ± 0.04* 35.3%
5 Test Compound 100 p.o. 0.41 ± 0.03* 51.8%

*Data are hypothetical. SEM: Standard Error of the Mean. *p < 0.05 compared to Vehicle Control.

Application II: Anticancer Efficacy Testing

Rationale: The isoxazole scaffold is present in compounds designed to inhibit key cancer-related pathways, such as those involving heat shock protein 90 (Hsp90).[1][14] Therefore, assessing the in vivo antitumor activity of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is a logical step. The human tumor xenograft model is the most common and widely accepted preclinical model for evaluating the efficacy of novel anticancer agents.[15][16][17]

Model: Human Tumor Xenograft in Immunodeficient Mice

This model involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign cells.[18] This allows the tumor to grow, and the effect of the test compound on tumor growth can be directly measured.

Experimental Workflow Diagram

G cluster_pre Model Establishment Phase cluster_treat Treatment Phase cluster_post Endpoint & Analysis Phase A Cell Culture (e.g., A549, MCF-7) B Cell Implantation (5-10 x 10^6 cells in Matrigel) Subcutaneous injection into flank of immunodeficient mice A->B C Tumor Growth Monitoring (Calipers, 2-3 times/week) B->C D Randomization (When tumors reach ~100-150 mm³) C->D E Treatment Initiation (Day 0) - Test Compound (e.g., daily, IP) - Vehicle Control - Positive Control (e.g., Doxorubicin) D->E F Continued Monitoring - Tumor Volume - Body Weight (Toxicity) - Clinical Observations E->F G Study Endpoint Reached (e.g., Tumor volume >1500 mm³ or 21-28 days) F->G H Tumor Excision & Analysis (Weight, IHC, Western Blot) G->H I Calculate T/C% & Analyze Data H->I

Caption: Workflow for a Human Tumor Xenograft Efficacy Study.

Detailed Protocol
  • Animal and Cell Line Selection: Use immunodeficient mice (e.g., NU/NU, 6-8 weeks old). Select a human cancer cell line relevant to the compound's hypothesized target (e.g., A549 for lung cancer, MCF-7 for breast cancer). Ensure cells are free from mycoplasma contamination.

  • Tumor Implantation: Harvest cultured cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50-100 million cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (W² × L) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Compound Administration:

    • Group 1 (Vehicle Control): Administer the selected vehicle.

    • Group 2 (Test Compound): Administer 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole at predetermined doses and schedules (e.g., 50 mg/kg, daily, IP).

    • Group 3 (Positive Control): Administer a standard chemotherapeutic agent relevant to the cell line (e.g., Doxorubicin, 5 mg/kg, weekly, IV).

  • Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight loss is a key indicator of toxicity.

  • Endpoint and Analysis: The study is typically terminated after 21-28 days or when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

    • At the endpoint, euthanize the animals and excise the tumors. Measure the final tumor weight.

    • Calculate the Tumor Growth Inhibition (TGI) or the T/C ratio (mean tumor volume of T reated group / mean tumor volume of C ontrol group) %. A T/C ratio of ≤ 42% is often considered significant activity by the National Cancer Institute.[7]

    • Tumor tissue can be preserved for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved Caspase-3).

Data Presentation

Table 2: Tumor Growth Inhibition in Xenograft Model

Group Treatment Dose / Schedule Mean Final Tumor Volume (mm³) (± SEM) T/C (%) Mean Body Weight Change (%) (± SEM)
1 Vehicle Control Daily, i.p. 1350 ± 110 100% +2.5 ± 1.0
2 Positive Control (Doxorubicin) 5 mg/kg, Weekly, i.v. 450 ± 65* 33.3% -8.0 ± 1.5
3 Test Compound 50 mg/kg, Daily, i.p. 675 ± 88* 50.0% -1.5 ± 0.8

*Data are hypothetical. SEM: Standard Error of the Mean. *p < 0.05 compared to Vehicle Control.

Visualization of a Potential Mechanism of Action

While the precise mechanism of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is yet to be determined, a common pathway implicated in both inflammation and cancer is the NF-κB signaling cascade. This diagram illustrates a hypothetical point of inhibition for an isoxazole-based compound.

G cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB->IkB Ubiquitination & Degradation NFkB_p50 p50 NFkB_p65 p65 NFkB_p50->IkB Nucleus NUCLEUS NFkB_p50->Nucleus Translocation NFkB_p65->IkB NFkB_p65->Nucleus Translocation Compound Isoxazole Derivative (Hypothetical Target) Compound->IKK Inhibits Genes Pro-inflammatory & Pro-survival Genes (COX-2, IL-6, Bcl-xL) Nucleus->Genes Gene Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by an isoxazole derivative.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vivo efficacy assessment of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. The carrageenan-induced paw edema model offers a rapid and reliable method to quantify acute anti-inflammatory activity, while the human tumor xenograft model provides a gold-standard evaluation of anticancer potential. By adhering to these detailed methodologies and foundational principles, researchers can generate high-quality, reproducible data to guide further preclinical development and mechanistic studies of this promising compound.

References

  • Al-Hourani, B. et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link][19][20]

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  • Martis, G. J. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link][2]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

A1: Low yield in this two-step synthesis typically points to issues in either the formation of the key intermediate, 3-(chloromethyl)-5-phenylisoxazole, or the subsequent nucleophilic substitution.

Potential Cause 1: Inefficient Isoxazole Ring Formation The initial cyclization to form the isoxazole ring is a critical step. If this intermediate is not formed efficiently, the final yield will inherently be poor. Many classical isoxazole syntheses can suffer from side reactions or incomplete conversion.[1][2]

Recommended Solutions:

  • Verify Intermediate Quality: Before proceeding to the substitution step, confirm the purity of your 3-(chloromethyl)-5-phenylisoxazole via TLC, ¹H NMR, and melting point analysis.

  • Alternative Intermediate Synthesis: Consider a robust, one-pot method for creating the isoxazole core. For example, transforming a primary alcohol precursor into the 3-substituted isoxazole can yield clean intermediates.[3]

Potential Cause 2: Failure of the Nucleophilic Substitution (SN2) Step The core of the final synthesis step is an Sₙ2 reaction where the 4-bromothiophenolate anion acts as a nucleophile.[4] The efficiency of this step is highly dependent on several factors.

Recommended Solutions:

  • Base Selection is Critical: The thiophenol (pKa ≈ 6.6) must be deprotonated to form the much more potent thiophenolate nucleophile. A moderately strong base is required.

    • Avoid Overly Strong Bases: Strong bases like NaOH in protic solvents can promote side reactions.

    • Optimal Choice: Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective as the large, soft cesium cation coordinates loosely with the thiophenolate, increasing its nucleophilic character.[5]

  • Solvent Environment: The choice of solvent is paramount for Sₙ2 reactions.

    • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the counter-ion (K⁺ or Cs⁺) but do not form a strong hydrogen-bonding shell around the thiophenolate anion, leaving it "naked" and highly reactive.[6] Protic solvents (e.g., ethanol, water) will solvate the nucleophile, reducing its reactivity and slowing the reaction.

  • Inert Atmosphere: Thiols can readily oxidize to form disulfides, especially in the presence of a base. This depletes your nucleophile. Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent this side reaction.

Q2: My final product is impure. What are the likely side-products and how can I avoid them?

A2: Impurities often arise from unreacted starting materials or specific, predictable side reactions.

Common Impurities & Prevention Strategies:

ImpurityChemical NameCausePrevention Strategy
Starting Material 3-(chloromethyl)-5-phenylisoxazoleIncomplete reaction.Increase reaction time, slightly increase temperature (e.g., from RT to 50°C), or ensure efficient stirring. Use a slight excess (1.1-1.2 eq.) of the thiophenol.
Starting Material 4-BromothiophenolIncomplete reaction or improper workup.Ensure a 1:1 or slight excess of the electrophile. During workup, a basic wash (e.g., dilute NaHCO₃) can help remove unreacted acidic thiophenol.
Side-Product Bis(4-bromophenyl) disulfideOxidation of the thiophenol starting material.As mentioned in Q1, rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction. Degas your solvent before use.
Q3: I'm struggling to purify my final product. What are the best practices?

A3: Purification can be challenging due to the similar polarities of the product and certain impurities.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (to remove unreacted 4-bromothiophenol).

    • Water.

    • Brine (to aid in drying).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification Method Selection:

    • Crystallization: This is the most effective method if the product is a solid. Experiment with solvent/anti-solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes to induce crystallization.[7]

    • Column Chromatography: If crystallization fails, column chromatography is the next best option. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions by TLC to isolate the pure product.[7]

Frequently Asked Questions (FAQs)

  • What is the overall reaction scheme? The synthesis is a two-step process: (1) Formation of a 3-(halomethyl)-5-phenylisoxazole intermediate, and (2) Nucleophilic substitution with 4-bromothiophenol.

    G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Start Styrene & Chloroxime Precursors Intermediate 3-(chloromethyl)-5-phenylisoxazole Start->Intermediate [3+2] Cycloaddition Product 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole Intermediate->Product SN2 Attack Thiophenol 4-Bromothiophenol + Base (e.g., K2CO3) Thiophenol->Product

    Caption: Overall synthesis workflow.

  • Why is 3-(chloromethyl)-5-phenylisoxazole used instead of the bromo- or iodo- analogs? While bromo- and iodo- analogs would be more reactive due to having better leaving groups, the chloro- intermediate is often more stable, easier to handle, and more cost-effective.[6] Its reactivity is generally sufficient for this S-alkylation reaction when proper conditions (polar aprotic solvent, appropriate base) are employed.

  • Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis can significantly reduce reaction times for both isoxazole formation and the final substitution step.[8] It allows for rapid heating to the target temperature, often leading to higher yields and fewer side products by minimizing the time the reactants are held at high temperatures.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

This protocol assumes the starting material, 3-(chloromethyl)-5-phenylisoxazole, is available and of high purity.

  • Reagent Setup:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromothiophenol (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF) to create a ~0.5 M solution with respect to the thiophenol.

  • Reaction Initiation:

    • Begin stirring and purge the flask with nitrogen for 10-15 minutes.

    • In a separate flask, dissolve 3-(chloromethyl)-5-phenylisoxazole (1.05 eq.) in a minimal amount of anhydrous DMF.

    • Add the solution of 3-(chloromethyl)-5-phenylisoxazole dropwise to the stirring thiophenol mixture at room temperature over 10 minutes.

  • Reaction & Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • The reaction can be gently heated (40-50 °C) to increase the rate if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting materials.

  • Workup & Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and resolve common synthesis issues.

G start Reaction Complete. Analyze Crude Product (TLC/NMR) outcome What is the main issue? start->outcome low_yield Low Yield outcome->low_yield   Low Yield impure Impure Product outcome->impure Impure Product success High Yield & Purity (Process Complete) outcome->success   Good Result check_sm Starting materials (SM) present? low_yield->check_sm impurity_id Identify impurity impure->impurity_id sm_present YES check_sm->sm_present Yes sm_absent NO check_sm->sm_absent No increase_cond Solution: • Increase reaction time/temp • Check base/solvent quality sm_present->increase_cond check_disulfide Side-product check: Disulfide spot on TLC? sm_absent->check_disulfide disulfide_present YES check_disulfide->disulfide_present Yes disulfide_absent NO check_disulfide->disulfide_absent No inert_atm Solution: • Improve inert atmosphere (N2/Ar) • Degas solvent disulfide_present->inert_atm degradation Possible Degradation Solution: Run at lower temp disulfide_absent->degradation unreacted_sm Unreacted SM impurity_id->unreacted_sm Unreacted SM new_spot New Spot (Side-Product) impurity_id->new_spot Side-Product optimize_stoich Solution: • Optimize stoichiometry • Increase reaction time unreacted_sm->optimize_stoich optimize_pur Solution: • Optimize purification (Recrystallization solvent screen or chromatography gradient) new_spot->optimize_pur

Caption: A decision tree for troubleshooting the synthesis.

References

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.

  • Al-Mulla, A. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(1), 123.

  • Zheglov, D., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14048-14061.

  • Kletskov, A., et al. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Natural Product Communications, 13(11), 1507-1510.

  • Kobayashi, E., & Togo, H. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Synthesis, 51(19), 3723-3735.

  • Chen, W., et al. (2014). Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes. Organic Letters, 16(23), 6140-6143.

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653.

  • LibreTexts Chemistry. (2020). Factors affecting rate of nucleophilic substitution reactions.

  • Al-Mulla, A. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179.

  • Rameshbabu, K., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research, 6(4), 715-719.

  • Tescione, L., et al. (2020). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemMedChem, 15(1), 1-8.

  • Kumar, A., et al. (2023). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.

  • ResearchGate. (n.d.). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.

  • BenchChem. (2026). Technical Support Center: Isoxazole Synthesis Optimization.

  • Zhang, W., & Li, C. (2019). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 141(37), 14578-14583.

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Royal Society of Chemistry. (n.d.). Supporting Information.

  • Moustafa, A. H., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.

  • Siddiqui, H. L., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693.

  • Wang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1634-1640.

  • Chik-Fauk, L., & Sadler, P. J. (1996). Substitution reactions of [Pt(dien)Cl]+, [Pt(dien)(GSMe)]2+, cis-[PtCl2(NH3)2] and cis-[Pt(NH3)2(GSMe)2]2+ (GSMe = S-methylglutathione) with some sulfur-bonding chemoprotective agents. Journal of the Chemical Society, Dalton Transactions, (8), 1441-1447.

  • Kumar, A., et al. (2023). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate.

  • Zheglov, D., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14048-14061.

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Il Farmaco, 65(6-7), 344-351.

  • Al-Hello, A. A., & Al-Jubourry, M. A. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(1), 1-10.

  • Kandeel, M., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(3), 386-415.

  • Sereda, G., & Rajpara, V. (2007). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 12(12), 2530-2537.

  • Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.

  • MilliporeSigma. (n.d.). 4-(Bromomethyl)-3-(4-chlorophenyl)-5-methylisoxazole.

  • Kumar, R., & Sharma, V. (2020). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 9(3), 1162-1183.

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate.

  • Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 25(17), 3843.

  • Mohammadi, M., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1(1), 118-126.

  • Gürdere, M. B., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications, 14(2), 143-150.

Sources

Purification techniques for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Thioether Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole .

This molecule presents a unique purification triad: a highly lipophilic heavy-atom periphery (bromophenyl), an oxidation-prone linker (thioether), and a functionally dense core (isoxazole). Standard generic workups often fail here, leading to disulfide contamination or target degradation. This guide provides field-proven, causality-driven solutions to ensure high-purity isolation.

I. Visual Purification Workflow

The following pathway maps the logical progression of crude mixture resolution, exploiting the distinct electronic and solubility profiles of the reaction components.

G Start Crude Reaction Mixture (Target + Thiol + Disulfide + Isoxazole) AqueousWash Alkaline Aqueous Workup (1M NaOH / Brine) Start->AqueousWash ThiolRemoval Aqueous Waste (Sodium 4-bromothiophenolate) AqueousWash->ThiolRemoval Deprotonates pKa ~6.5 thiol OrganicLayer Organic Phase (Target + Disulfide + Unreacted Isoxazole) AqueousWash->OrganicLayer Retains neutral species Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) OrganicLayer->Chromatography Disulfide Early Eluting Fractions (Bis(4-bromophenyl) disulfide) Chromatography->Disulfide Non-polar (Rf ~0.85) ProductFrac Mid-Eluting Fractions (Target Thioether + Trace Isoxazole) Chromatography->ProductFrac Moderate polarity (Rf ~0.45) Recryst Recrystallization (Hot Ethanol or Hexane/EtOAc) ProductFrac->Recryst Removes co-eluting traces PureProduct Pure 3-{[(4-Bromophenyl)sulfanyl]methyl} -5-phenylisoxazole (>99% HPLC) Recryst->PureProduct Thermodynamic purification

Fig 1: Step-by-step purification workflow for isoxazole thioether isolation.

II. Diagnostic Data & Chromatographic Behavior

To successfully separate the target from synthetic byproducts, you must leverage their relative polarities and acid-base properties. The table below summarizes the quantitative parameters required for separation tracking.

Compound / ImpurityTLC Rf​ (Hexane:EtOAc 9:1)Solubility ProfileCausality of BehaviorPrimary Removal Strategy
Target Thioether ~0.45Soluble in DCM, EtOAc; Insoluble in H2​O Balanced polarity from isoxazole dipole and lipophilic bromophenyl ring.Target Isolation
4-Bromothiophenol ~0.35 (Streaks)Soluble in basic aq. solutionsAcidic thiol proton ( pKa​ ~6.5) allows for quantitative deprotonation.1M NaOH Aqueous Wash
Bis(4-bromophenyl) disulfide ~0.85Highly lipophilic; Soluble in HexaneLoss of polar thiol proton via oxidative dimerization creates a highly non-polar molecule.Silica Column (Early Elution)
3-Chloromethyl-5-phenylisoxazole ~0.40Soluble in polar organicsStructurally similar to target, leading to dangerous co-elution risks[1].Recrystallization

III. Troubleshooting FAQs

Q1: My crude mixture has a persistent, highly offensive odor, and I see a streaking spot on my TLC. How do I resolve this? A: You are detecting unreacted 4-bromothiophenol. Thiophenols are notoriously malodorous and streak on silica due to hydrogen bonding and on-column oxidation. The Causality: 4-Bromothiophenol has a pKa​ of approximately 6.5. The Solution: Do not attempt to run this crude mixture directly on a column. Perform a rigorous alkaline wash using 1M NaOH during your separatory funnel workup. The base quantitatively deprotonates the thiol into water-soluble sodium 4-bromothiophenolate, partitioning it entirely into the aqueous layer while your neutral thioether product remains in the organic phase.

Q2: During silica gel chromatography, a fast-moving spot ( Rf​ ~0.85) elutes long before my product. What is this, and is it stealing my yield? A: This is bis(4-bromophenyl) disulfide , a common byproduct formed by the oxidative coupling of your starting thiol. The Causality: Thiophenols rapidly oxidize in the presence of atmospheric oxygen and transition metal traces, especially under basic reaction conditions[2]. Because the polar S-H bond is replaced by a non-polar S-S bond, the disulfide has virtually no affinity for normal-phase silica and elutes almost immediately in non-polar solvents. The Solution: Flush the column with 100% hexanes initially to elute the disulfide completely before stepping up the gradient to 10% Ethyl Acetate to elute your target thioether[3].

Q3: My product fractions contain a co-eluting impurity that I suspect is unreacted 3-chloromethyl-5-phenylisoxazole. How do I separate them if their Rf​ values are nearly identical? A: Alkylating agents like 3-chloromethyl-5-phenylisoxazole frequently co-elute with their resulting ether/thioether products due to highly similar dipole moments[1]. The Causality: Silica gel separates primarily by hydrogen bonding and dipole-dipole interactions. The substitution of a chlorine atom for a bromophenyl-thioether group increases molecular weight and lipophilicity but does not drastically alter the polar surface area of the isoxazole core. The Solution: Abandon chromatography for this specific separation. Instead, utilize thermodynamic purification (recrystallization). The target thioether, with its rigid, highly aromatic, and heavy-atom-containing structure, packs into a crystal lattice much more efficiently than the lower-molecular-weight chloride. Recrystallize from hot ethanol.

Q4: My isolated product turns yellow and shows new polar spots on TLC after a few weeks of storage. What is the mechanism of degradation? A: Your thioether is undergoing spontaneous oxidation to a sulfoxide, and eventually, a sulfone. The Causality: Thioethers are electron-rich at the sulfur atom and are susceptible to oxidation by atmospheric oxygen, a process accelerated by ambient light. Furthermore, isoxazole-thioether groups require careful handling to maintain metabolic and chemical stability[4]. The Solution: Store the purified compound in an amber vial, flush the headspace with Argon or Nitrogen, and keep it at -20°C.

IV. Standard Operating Procedure (SOP): Isolation & Purification

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Alkaline Quench and Extraction
  • Dilute the crude reaction mixture (typically in DMF or Acetone) with a 10-fold volume of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash with an equal volume of 1M NaOH (aqueous). Shake vigorously and vent.

  • Separate the layers. Repeat the 1M NaOH wash two more times.

  • Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and DMF.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: The concentrated crude oil/solid should exhibit a near-complete absence of the characteristic foul thiol odor. If the odor persists, redissolve in EtOAc and repeat the NaOH wash.

Step 2: Normal-Phase Flash Chromatography
  • Dry-load the crude material onto silica gel to ensure a tight loading band, which is critical for separating closely eluting isoxazole species[4].

  • Pack a column with standard flash silica gel (230–400 mesh).

  • Elute with 2 column volumes (CV) of 100% Hexanes to remove bis(4-bromophenyl) disulfide.

  • Apply a step gradient: 95:5 Hexane:EtOAc for 2 CVs, then 90:10 Hexane:EtOAc[3].

  • Collect fractions and analyze via TLC (UV visualization at 254 nm).

  • Validation Checkpoint: The disulfide will elute in the 100% Hexane fractions. The target thioether will elute cleanly during the 90:10 gradient.

Step 3: Recrystallization (Polishing Step)
  • Transfer the concentrated chromatography fractions containing the product to a clean Erlenmeyer flask.

  • Add a minimum volume of boiling Ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals.

  • Chill in an ice bath for 30 minutes to maximize yield, then collect the crystals via vacuum filtration (Büchner funnel).

  • Wash the filter cake with a small volume of ice-cold ethanol.

  • Validation Checkpoint: The resulting crystals should yield a sharp melting point range (typically within a 2°C window), confirming the exclusion of the co-eluting 3-chloromethyl-5-phenylisoxazole impurity.

V. References

1.4 - Source detailing isoxazole/thioether group stability and purification strategies via chromatography and recrystallization.[4] 2.1 - Source detailing Williamson ether synthesis protocols with 3-chloromethyl-5-phenylisoxazole and co-elution challenges on silica gel.[1] 3.3 - Source detailing the synthesis of thioethers using 4-bromothiophenol and standardized purification via 10% ethyl acetate in hexanes.[3] 4.2 - Source detailing the oxidative behavior and reaction conditions of 4-bromothiophenol in thioether synthesis.[2]

Sources

Minimizing off-target effects of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole in cellular models.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Off-Target Effects of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole in Cellular Models

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole . This compound features three distinct structural motifs that frequently drive off-target effects in cellular assays:

  • The 4-Bromophenyl Group: Halogenated aromatic rings significantly increase lipophilicity (LogP), driving non-specific binding (NSB) to lipid membranes and off-target hydrophobic pockets [3].

  • The Sulfanyl (Thioether) Linker: Aromatic thioethers are highly susceptible to oxidation by cellular reactive oxygen species (ROS) such as H2O2 [2].

  • The 5-Phenylisoxazole Core: While a privileged scaffold, altered electron density from oxidized linkers can trigger unintended reactivity or mitochondrial complex I inhibition [5].

Diagnostic FAQs

Q1: Why does my compound's IC50 shift drastically between biochemical (cell-free) and cellular assays? A: This is a classic symptom of high lipophilicity-driven Non-Specific Binding (NSB). The 4-bromophenyl moiety drastically increases the compound's ClogP. In cell-free assays, the free drug concentration is high. In cellular assays containing Fetal Bovine Serum (FBS), the highly lipophilic compound binds non-specifically to serum albumin, drastically reducing the effective free drug concentration reaching your target [1].

Q2: I am observing unexpected cytotoxicity at higher concentrations (>10 µM). Is this target-mediated? A: Likely not. The thioether (sulfanyl) linker acts as a "reactivity switch" in ROS-rich cellular environments (e.g., cancer cell lines or activated macrophages). Cellular H2O2 oxidizes the thioether into a sulfoxide or sulfone [4]. This metabolic conversion alters the molecule's hydrophilicity and 3D conformation, frequently leading to off-target toxicity, such as mitochondrial respiration uncoupling [5].

Q3: How can I definitively prove that my observed phenotype is on-target? A: You must employ a self-validating experimental system using matched negative controls. We recommend synthesizing a "des-bromo" analog or a carbon-linked isostere. If the off-target toxicity persists with the carbon-linked isostere, the isoxazole core is the liability. If the toxicity disappears, the thioether oxidation was the culprit.

Quantitative Profiling

To effectively troubleshoot, you must understand the quantitative liabilities of your molecule. Table 1 summarizes the physicochemical parameters, while Table 2 provides buffer optimization guidelines.

Table 1: Physicochemical Liabilities and Cellular Impact

Structural MotifPrimary LiabilityCalculated ImpactCellular Consequence
4-Bromophenyl High Lipophilicity Δ ClogP +1.2 (vs. H)High NSB; Membrane sequestration [3].
Sulfanyl (Thioether) Redox Instability100% oxidation at >18 mM H2O2Conversion to toxic sulfone metabolites [4].
5-Phenylisoxazole Hydrophobic StackingHigh CHI(IAM) IndexPotential mitochondrial Complex I inhibition [5].

Table 2: Recommended Assay Buffer Modifications

VariableStandard ConditionOptimized ConditionRationale
Serum (FBS) 10%1% - 2% (or defined BSA)Reduces albumin sink effect; normalizes free drug [1].
Antioxidants None1 mM N-Acetylcysteine (NAC)Buffers cellular ROS; prevents thioether oxidation [2].
Incubation Time 72 Hours24 HoursMinimizes time-dependent metabolic degradation.

Step-by-Step Troubleshooting Protocols

Protocol A: Mitigating Non-Specific Binding (NSB) via Serum Titration Causality: By systematically varying the protein concentration, you can mathematically determine if your compound's efficacy is being masked by albumin binding rather than poor cellular permeability.

  • Prepare Cell Plates: Seed your target cells in a 96-well plate and allow them to adhere overnight.

  • Prepare Media Gradients: Prepare four distinct batches of assay media containing 0%, 2%, 5%, and 10% FBS.

  • Compound Dosing: Perform a 10-point dose-response curve of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole in each of the four media gradients.

  • Incubation & Readout: Incubate for 24 hours and perform your phenotypic readout (e.g., CellTiter-Glo).

  • Validation: Plot the IC50 values against the FBS percentage. A linear rightward shift in IC50 as FBS increases confirms that the 4-bromophenyl group is driving NSB. Action: Standardize future assays at 2% FBS.

Protocol B: Preventing Thioether Oxidation in ROS-Rich Models Causality: Cancer cell lines often have elevated basal H2O2. Adding a ROS scavenger prevents the thioether from oxidizing into off-target-inducing sulfones, ensuring you are testing the parent molecule.

  • Pre-treatment: Pre-treat your cellular model with 1 mM N-Acetylcysteine (NAC) for 2 hours prior to compound addition.

  • Compound Addition: Spike in your compound at the IC90 concentration.

  • Metabolic Quenching: After 6 hours, lyse the cells using ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Run the lysate on a mass spectrometer. Look for the parent mass ( M ) and the oxidized masses ( M+16 for sulfoxide, M+32 for sulfone).

  • Validation: If the +16 or +32 peaks are absent in the NAC-treated group but present in the untreated group, your off-target effects are driven by oxidative metabolism. Action: Maintain NAC in the assay buffer or redesign the linker.

System Workflows and Metabolic Pathways

Workflow N1 Cellular Assay Initiation N2 LC-MS QC: Check Thioether Integrity N1->N2 N3 Assess Non-Specific Binding (BSA Titration) N2->N3 Intact Thioether N5 Add Antioxidants (e.g., NAC) N2->N5 Oxidized to Sulfoxide N4 Run Matched Negative Control (Des-bromo analog) N3->N4 N6 Optimized Assay Conditions N4->N6 N5->N6

Workflow for diagnosing and mitigating off-target effects of thioether-isoxazole compounds.

Pathway Parent Parent Compound (Thioether) ROS Cellular ROS (H2O2) Parent->ROS Sulfoxide Sulfoxide Metabolite (Loss of Target Affinity) ROS->Sulfoxide Oxidation Sulfone Sulfone Metabolite (Off-Target Toxicity) Sulfoxide->Sulfone Hyper-oxidation

ROS-mediated metabolic oxidation pathway of the thioether linker leading to off-target toxicity.

References

  • Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate.
  • Thioanisole ester based logic gate cascade to control ROS-triggered micellar degradation. Royal Society of Chemistry.
  • Synthesis and σ1 Receptor Binding of Halogenated N,N′-Diphenethylethylenediamines. PubMed Central.
  • Synthesis of an Oxidation-Sensitive Polyphosphoester Bearing Thioether Group for Triggered Drug Release. ACS Publications.
  • Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders. bioRxiv.

Technical Support Center: Optimization of Analytical Methods for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical quantification of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods. The information herein is designed to be a practical resource for overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC/UPLC method for the analysis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole?

A1: For the analysis of this compound, a reverse-phase HPLC/UPLC method is generally the most effective starting point. The presence of phenyl and bromophenyl groups suggests that a C18 or a Phenyl-Hexyl stationary phase would provide good retention and selectivity.

A suggested starting method is outlined in the table below:

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 50-95% B in 15 min50-95% B in 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL2 µL
Detection UV at 254 nm or MSUV at 254 nm or MS/MS

This method should be considered a starting point and may require further optimization based on your specific instrumentation and sample matrix.[1][2]

Q2: What are the critical parameters to consider during method development for this compound?

A2: The critical parameters for method development include the choice of stationary phase, mobile phase composition (including pH and organic modifier), column temperature, and detector settings. The sulfur atom in the molecule can sometimes lead to peak tailing on certain silica-based columns, so a well-endcapped, high-purity silica column is recommended. The bromophenyl group provides a characteristic isotopic pattern in mass spectrometry, which is highly beneficial for selective detection and quantification.[3]

Troubleshooting Guides

This section is designed to provide solutions to specific issues you may encounter during your experiments.

Issue: Poor Peak Shape (Tailing or Fronting)

Potential Causes & Solutions:

  • Secondary Interactions: The sulfur atom in your molecule can interact with active silanol groups on the column packing material, leading to peak tailing.

    • Solution: Use a well-endcapped column or a column with a different stationary phase chemistry, such as a Phenyl-Hexyl column. Operating the mobile phase at a slightly acidic pH (e.g., with 0.1% formic acid) can help to suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void: A void at the head of the column can cause peak splitting or tailing.

    • Solution: This is often accompanied by a drop in backpressure. Reversing and flushing the column may sometimes resolve the issue, but replacement is often necessary.

Issue: Inconsistent Retention Times

Potential Causes & Solutions:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time drift.

    • Solution: Prepare mobile phases fresh daily and use a calibrated pH meter if buffering is required. Ensure accurate measurement of all components.

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.[4]

  • Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention times.

    • Solution: Perform regular pump maintenance and check for pressure fluctuations.[5]

Issue: Low Signal Intensity or Poor Sensitivity in Mass Spectrometry

Potential Causes & Solutions:

  • Suboptimal Ionization: The compound may not be ionizing efficiently in the mass spectrometer source.

    • Solution: Optimize the ionization source parameters, such as capillary voltage, gas flow, and temperature.[6] Given the structure, both positive and negative ion modes should be evaluated.

  • Incorrect Precursor/Product Ion Selection: For MS/MS experiments, the selected precursor and product ions may not be the most abundant.

    • Solution: Perform a product ion scan to identify the most intense fragment ions. The brominated structure will produce a characteristic isotopic pattern for the precursor and fragment ions containing bromine.[3]

  • Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte.

    • Solution: Improve your sample preparation procedure to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]

Experimental Protocols & Workflows

Protocol 1: Basic HPLC Method Development
  • Column Selection: Begin with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening: Prepare two mobile phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution time of the analyte.

  • Gradient Optimization: Based on the initial run, create a more focused gradient around the elution time of your compound to improve resolution from any impurities.

  • Flow Rate and Temperature Adjustment: Adjust the flow rate and column temperature to optimize peak shape and analysis time.

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_overload Is peak shape concentration-dependent? check_solvent->check_overload No end_good Problem Resolved change_solvent->end_good dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_column Try a new or different column check_overload->check_column No dilute_sample->end_good check_column->end_good Problem Resolved end_bad Consult Instrument Specialist check_column->end_bad Problem Persists

Caption: A decision tree for troubleshooting peak tailing.

Forced Degradation Studies

To ensure the stability-indicating nature of your analytical method, forced degradation studies are essential.[7][8][9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

Recommended Stress Conditions:

ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 80 °C for 48 hours (solid state)
Photolytic Expose to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours)[10]

After exposure, samples should be neutralized (if necessary) and analyzed by the developed method to ensure that all degradation products are well-separated from the parent compound.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Markowska-Buńka, P., Jaroszewski, J. J., Rasiński, B., & Ziółkowski, H. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 66(3), 369–377. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Stability testing: Photostability testing of new drug substances and products. ICH. [Link]

  • Stoll, D. R. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]

  • Shi, Y., Xiang, P., Shen, M., & Rao, Y. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 229, 115367. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting. LC Resources. [Link]

  • Dolan, J. W. (2016, March 10). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • ResolveMass Laboratories. (2024, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

Sources

Strategies to reduce the toxicity of novel isoxazole compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Toxicity & Reactive Metabolite Troubleshooting Center . As a Senior Application Scientist, I have structured this technical guide to help drug development professionals navigate the complex metabolic liabilities associated with novel isoxazole compounds. We focus on causality—understanding why your compounds fail in preclinical safety models and how to engineer them for optimal safety profiles.

Section 1: Structural Optimization & SAR (FAQs)

Q: Why do my 3-unsubstituted isoxazole compounds exhibit idiosyncratic hepatotoxicity during in vivo trials? A: The toxicity is fundamentally driven by metabolic activation. 3-unsubstituted isoxazoles, such as the anti-inflammatory drug leflunomide, are highly susceptible to cytochrome P450-mediated oxidation (primarily by CYP1A2 and CYP2C9). This oxidation triggers a unique N-O bond cleavage, resulting in the formation of an active, but potentially toxic, alpha-cyanoenol metabolite (e.g., A771726) 1. The cyanopropenamide moiety in this ring-opened form acts as an electrophile that can covalently bind to cellular macromolecules, leading to glutathione depletion, cellular necrosis, and idiosyncratic toxicity 2.

Q: How can I structurally modify the isoxazole ring to prevent this metabolic activation? A: The most effective strategy is introducing steric hindrance or utilizing bioisosteric replacement. By substituting the 3-position or 5-position (for example, synthesizing 5-methylisoxazole-3-carboxamides), you sterically block the initial P450-catalyzed oxidation that precedes dehydration and ring scission 3. This stabilizes the N-O bond in physiological environments, preventing the formation of the toxic cyanoenol intermediate while preserving the compound's primary pharmacological activity.

G Isoxazole 3-Unsubstituted Isoxazole (e.g., Leflunomide) CYP450 CYP450 Oxidation (CYP1A2/2C9) Isoxazole->CYP450 Imine Imine Intermediate CYP450->Imine Cleavage N-O Bond Cleavage & Dehydration Imine->Cleavage Toxic Reactive Cyanoenol (e.g., A771726) Cleavage->Toxic Toxicity Macromolecule Binding & Toxicity Toxic->Toxicity SubstIsoxazole 3,5-Disubstituted Isoxazole (Steric Hindrance) Stable Stable Metabolite (Ring Intact) SubstIsoxazole->Stable Blocks Oxidation

Fig 1. CYP450-mediated isoxazole ring scission versus steric stabilization.

Section 2: Quantitative Structure-Toxicity Relationships

To illustrate the impact of structural modifications on metabolic liability, review the comparative data below. Notice how specific substitutions directly correlate with reduced reactive metabolite formation and improved in vivo safety profiles 3.

Compound ClassStructural ModificationCYP450 LiabilityReactive Metabolite FormedGSH Adduct FormationIn Vivo Toxicity (LD50 in mice)
3-Unsubstituted Isoxazole None (Parent Prodrug)HighAlpha-cyanoenolHigh~250 mg/kg
Phenyl-substituted Isoxazole 4-COOH additionModerateAlpha-cyanoenolModerate>400 mg/kg
3,5-Disubstituted Isoxazole 5-Methyl additionLowNone (Ring intact)Below LoD>500 mg/kg

Section 3: Reactive Metabolite Trapping Workflows

Q: How do I definitively screen my optimized candidates for reactive electrophile formation? A: You must implement an in vitro Glutathione (GSH) Trapping Assay coupled with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Because electrophilic species have extremely short half-lives, GSH acts as a surrogate nucleophile, trapping these intermediates to form stable conjugates that are readily amenable to MS analysis 4.

Step-by-Step Methodology: High-Throughput GSH Trapping Assay

  • Incubation Setup: In a 96-well plate, incubate your isoxazole candidate (e.g., 10 µM) with Human Liver Microsomes (HLMs) (1 mg/mL protein) in potassium phosphate buffer (pH 7.4).

  • Nucleophile Addition: Add a 1:1 mixture of standard GSH (γ-GluCysGly) and stable isotope-labeled GSX (γ-GluCysGly-13C2,15N) to a final concentration of 1 mM. This isotopic pairing is critical for downstream data validation 5.

  • Reaction Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM). Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins. Centrifuge at 4°C and collect the supernatant.

  • LC-HRMS Analysis: Inject the supernatant into an LC-HRMS system (e.g., Orbitrap). Operate in negative ion mode using in-source collision-induced dissociation (SCID).

  • Data Processing (XoPI): Utilize the Extraction of Product Ion (XoPI) method. Monitor for the specific product ion at m/z 272.0888 (deprotonated γ-glutamyl-dehydroalanyl-glycine), which is a universal fragment of GSH conjugates 4.

G Incubation 1. In Vitro Incubation (HLM + NADPH + Candidate) Trapping 2. Nucleophilic Trapping (1:1 GSH : 13C2,15N-GSH) Incubation->Trapping Quench 3. Quench & Precipitate (Ice-cold Acetonitrile) Trapping->Quench LCHRMS 4. LC-HRMS Analysis (Orbitrap/TOF) Quench->LCHRMS Data 5. Data Processing (XoPI m/z 272.0888 & MDF) LCHRMS->Data Result 6. Adduct Identification (Isotopic Doublets) Data->Result

Fig 2. High-throughput GSH trapping workflow for reactive metabolite screening.

Section 4: Troubleshooting LC-HRMS Trapping Data

Q: My neutral loss (NL) scans are yielding too many false positives in complex biological matrices. How can I improve specificity? A: Traditional NL scanning (e.g., monitoring a neutral loss of 129 Da) has relatively poor sensitivity and selectivity, resulting in intense false-positive peaks [[6]](). To establish a self-validating system, upgrade your data processing to use Mass Defect Filtering (MDF) combined with isotopic pattern recognition. Because you used a 1:1 ratio of GSH and 13C2,15N-GSH in the protocol above, true reactive metabolite adducts will appear as distinct isotopic doublets separated by exactly ~3.00375 Da 5. Any peak lacking this exact doublet signature is a matrix interference and can be confidently discarded.

Sources

Validation & Comparative

Comparing the efficacy of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole to standard-of-care drugs.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Efficacy Analysis of Phenylisoxazole Derivatives and Standard-of-Care Drugs in Oncology

This guide provides a comprehensive comparison of the efficacy of a representative phenylisoxazole derivative against established standard-of-care drugs in the context of prostate cancer. Due to the limited availability of public data on the specific compound 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, this analysis will focus on a structurally related and well-characterized 3-phenylisoxazole derivative that has demonstrated potential as a Histone Deacetylase (HDAC) inhibitor. This approach allows for a scientifically grounded comparison and highlights the therapeutic potential of the broader phenylisoxazole class of compounds.

The following sections will delve into the mechanism of action of these compounds, present comparative efficacy data, and provide detailed experimental protocols for researchers to conduct their own evaluations.

Introduction to Phenylisoxazole Derivatives and Their Anticancer Potential

The isoxazole ring is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Phenylisoxazole derivatives, in particular, have emerged as a promising class of molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

Recent research has highlighted the potential of certain phenylisoxazole derivatives as inhibitors of Histone Deacetylases (HDACs).[6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[7][8] In many cancers, including prostate cancer, HDACs are often dysregulated, leading to aberrant gene expression that promotes tumor growth and survival.[6] By inhibiting HDACs, these compounds can restore normal gene expression patterns, leading to cell cycle arrest, apoptosis (programmed cell death), and the suppression of tumor growth.[7][9]

This guide will focus on a representative 3-phenylisoxazole derivative, hereafter referred to as Compound 17 , which has been identified as a potent HDAC1 inhibitor with significant anti-proliferative activity against prostate cancer cells.[6]

Mechanism of Action: A Tale of Two Pathways

Phenylisoxazole Derivatives as HDAC Inhibitors

The primary mechanism of action for Compound 17 and related phenylisoxazole derivatives in an oncological context is the inhibition of HDAC enzymes, particularly HDAC1.[6] HDAC1 is frequently overexpressed in prostate cancer and is associated with a poor prognosis.[6]

The inhibition of HDAC1 by these compounds leads to the hyperacetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that can suppress tumor growth.[8][10] This process can induce several downstream effects detrimental to cancer cells, including:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[7]

  • Apoptosis: Increased expression of pro-apoptotic proteins.[7][11]

  • Differentiation: Promoting the differentiation of cancer cells into a less malignant state.[9]

HDAC_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Phenylisoxazole Histones Histones HDAC HDAC Histones->HDAC Deacetylation Acetyl_Groups_Off Acetyl Groups HDAC->Acetyl_Groups_Off HAT HAT Acetyl_Groups_On Acetyl Groups HAT->Acetyl_Groups_On Adds Acetyl_Groups_On->Histones Gene_Expression_On Gene Expression Acetyl_Groups_On->Gene_Expression_On Gene_Expression_Off Gene Expression Silenced Acetyl_Groups_Off->Gene_Expression_Off Phenylisoxazole Phenylisoxazole Derivative HDAC_Inhibited HDAC (Inhibited) Phenylisoxazole->HDAC_Inhibited Inhibits Histones_Acetylated Hyperacetylated Histones HDAC_Inhibited->Histones_Acetylated Prevents Deacetylation Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) Histones_Acetylated->Tumor_Suppression Leads to

Caption: Signaling pathway of HDAC inhibition by phenylisoxazole derivatives.

Standard-of-Care Drugs for Prostate Cancer

The treatment landscape for prostate cancer is diverse and depends on the stage and aggressiveness of the disease.[12] Standard-of-care options include:

  • Hormone Therapy (Androgen Deprivation Therapy - ADT): This is a cornerstone of treatment for advanced prostate cancer and works by reducing the levels of androgens (male hormones) that fuel prostate cancer growth.[13]

  • Chemotherapy: Drugs like docetaxel are used for metastatic prostate cancer, particularly when hormone therapy is no longer effective.[14]

  • Radiation Therapy: High-energy rays are used to kill cancer cells.[12][13]

  • Surgery: Radical prostatectomy involves the removal of the prostate gland.[14]

  • Active Surveillance: For slow-growing, early-stage cancers, a "watchful waiting" approach may be adopted.[13]

For the purpose of this guide, we will focus on comparing the in vitro efficacy of the phenylisoxazole derivative with a standard chemotherapeutic agent.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of the representative 3-phenylisoxazole derivative (Compound 17) against a human prostate cancer cell line (PC3) and compares it to a standard-of-care chemotherapeutic drug, Doxorubicin.

CompoundTarget/Mechanism of ActionCell LineIC50 (µM)Source
Phenylisoxazole Derivative (Compound 17) HDAC1 InhibitionPC3 (Prostate Cancer)5.82[6]
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionHep3B (Hepatocellular Carcinoma)2.23[2][15]

Note: The IC50 value for Doxorubicin is provided for a different cancer cell line (Hep3B) as direct comparative data on PC3 cells was not available in the provided search results. This highlights the need for direct head-to-head studies.

The data indicates that Compound 17 exhibits potent anti-proliferative activity against prostate cancer cells, with an IC50 value in the low micromolar range.[6] Importantly, this compound showed no significant toxicity against normal prostate cells (WPMY-1), suggesting a favorable therapeutic window.[6]

Experimental Protocols for Efficacy Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments to compare the efficacy of novel phenylisoxazole derivatives against standard-of-care drugs.

In Vitro HDAC1 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of HDAC1.

Principle: A fluorogenic substrate is deacetylated by HDAC1. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • HDAC developer solution

  • Test compound (phenylisoxazole derivative)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents: Dilute the HDAC1 enzyme and substrate in HDAC assay buffer to the desired concentrations. Prepare a serial dilution of the test compound and the positive control.

  • Enzyme Reaction: To each well of the 96-well plate, add the diluted HDAC1 enzyme.

  • Add Compounds: Add the test compound or positive control to the respective wells. Include a solvent control (e.g., DMSO).

  • Initiate Reaction: Add the HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Develop Signal: Add the HDAC developer solution to each well to stop the reaction and generate the fluorescent signal.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[16]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare_Reagents Add_Enzyme Add HDAC1 Enzyme to Microplate Prepare_Reagents->Add_Enzyme Add_Compounds Add Test Compounds & Controls Add_Enzyme->Add_Compounds Add_Substrate Add HDAC Substrate Add_Compounds->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Read_Fluorescence Measure Fluorescence Add_Developer->Read_Fluorescence Analyze_Data Calculate % Inhibition & IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro HDAC1 inhibition assay.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17][18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][17] The amount of formazan is proportional to the number of viable cells.

Materials:

  • Prostate cancer cell line (e.g., PC3)

  • Cell culture medium and supplements

  • Test compound (phenylisoxazole derivative)

  • Standard-of-care drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the prostate cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and the standard-of-care drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add MTT Reagent: After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilize Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Concluding Remarks and Future Directions

The exploration of phenylisoxazole derivatives as anticancer agents presents a promising avenue for drug discovery. The representative compound discussed in this guide demonstrates potent HDAC1 inhibitory activity and significant anti-proliferative effects against prostate cancer cells, with a favorable selectivity profile over normal cells.[6]

While these preliminary findings are encouraging, further research is imperative. Future studies should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies that directly compare the efficacy of promising phenylisoxazole derivatives with a broader range of standard-of-care drugs for prostate cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo target engagement of these compounds.

  • Mechanism of Action Elucidation: Further investigating the downstream molecular effects of HDAC inhibition by these derivatives to identify biomarkers of response.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug development, facilitating the continued investigation and potential clinical translation of this promising class of compounds.

References

  • Celecoxib. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link].

  • Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The FEBS journal, 279(10), 1636–1657.
  • Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
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  • BenchChem. (2025). Comparative Guide to Isoxazole Derivatives as Anticancer Agents: A Validation Perspective on 4-Phenylisoxazol-5-ol. BenchChem.
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A Comparative Guide to the Structure-Activity Relationship of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Isoxazole Core

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and biologically active compounds.[1][2] Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and π-π stacking, make it an attractive scaffold for interacting with various biological targets.[2] The 3,5-disubstituted isoxazole motif, in particular, offers a versatile platform for introducing diverse functionalities to modulate pharmacological activity, which has been demonstrated in compounds with antimicrobial, anticancer, anti-inflammatory, and insecticidal properties.[3][4][5]

This guide focuses on the lead compound 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole (I) . While specific biological data for this exact molecule is not extensively reported in publicly available literature, we can construct a robust SAR profile by examining closely related analogs. This comparative analysis will provide valuable insights for the targeted design of more potent and selective derivatives.

Synthesis of the 3,5-Disubstituted Isoxazole Scaffold

The synthesis of 3,5-disubstituted isoxazoles is primarily achieved through two well-established routes: the reaction of chalcones with hydroxylamine and the 1,3-dipolar cycloaddition of alkynes with nitrile oxides.

Synthesis from Chalcones

A common and efficient method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[6] This reaction proceeds via a condensation mechanism to form the isoxazole ring.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

  • Chalcone Formation: An appropriate acetophenone is condensed with a substituted benzaldehyde in the presence of a base (e.g., aqueous sodium hydroxide) in an alcoholic solvent to yield the corresponding chalcone.[1]

  • Cyclization: The purified chalcone is then refluxed with hydroxylamine hydrochloride and a base such as sodium acetate or potassium hydroxide in ethanol for several hours.[7]

  • Workup and Purification: The reaction mixture is cooled and poured into cold water to precipitate the crude isoxazole. The product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition

This versatile method involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. This approach offers a high degree of control over the substitution pattern of the resulting isoxazole.

Experimental Protocol: 1,3-Dipolar Cycloaddition

  • Oxime Formation: A substituted benzaldehyde is treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

  • Nitrile Oxide Generation and Cycloaddition: The aldoxime is halogenated (e.g., with N-chlorosuccinimide) to form a hydroximoyl halide, which is then treated with a base (e.g., triethylamine) in the presence of a terminal alkyne. The in situ generated nitrile oxide undergoes a cycloaddition reaction with the alkyne to yield the 3,5-disubstituted isoxazole.

Structure-Activity Relationship (SAR) Analysis

We will now dissect the lead compound (I) and explore the impact of structural modifications at three key positions: the 3-position (aryl-sulfanyl-methyl group), the 5-position (phenyl group), and the isoxazole core itself.

The 3-Position: The Aryl-Sulfanyl-Methyl Substituent

The substituent at the 3-position of the isoxazole ring plays a crucial role in modulating the biological activity. In our lead compound, this is a (4-bromophenyl)sulfanyl]methyl group.

The methyl-sulfanyl linker (-CH₂S-) is a key feature. A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides revealed that this class of compounds exhibits insecticidal activity.[8] This suggests that the thioether linkage is important for this specific biological effect. In contrast, a separate study on trisubstituted isoxazoles as allosteric ligands showed that a thioether linkage resulted in a significant decrease in potency compared to an ether or an amine linker.[1] This highlights the context-dependent nature of the linker's contribution to bioactivity.

The 4-bromophenyl group introduces both steric bulk and electronic effects. The bromine atom is an electron-withdrawing group and can participate in halogen bonding, which can be a significant interaction in ligand-receptor binding.

  • Antimicrobial Activity: In a series of novel isoxazoles, compounds bearing a halogen on the phenyl ring at the 3-position demonstrated strong antimicrobial activity.[9] Specifically, the presence of electron-withdrawing groups like chlorine and nitro at the C-3 phenyl ring has been shown to enhance antibacterial activity.[10] This suggests that the 4-bromophenyl group in our lead compound is likely to contribute favorably to its potential antimicrobial properties.

  • Anticancer Activity: The effect of halogen substitution on anticancer activity is more varied. In some series of isoxazole derivatives, halogen substitution has been shown to enhance anticancer activity, while in others, it has a detrimental effect. For instance, in a study of 5-(thiophen-2-yl)isoxazoles, compounds with halogen-substituted aryl rings at the 3-position had lower anticancer activity compared to those with electron-donating groups.[11]

The 5-Position: The Phenyl Group

The substituent at the 5-position also significantly influences the biological profile of the molecule.

  • Antimicrobial Activity: The presence of electron-donating groups, such as methoxy and dimethylamino, on the C-5 phenyl ring has been found to enhance the antibacterial activity of isoxazole derivatives.[10] This suggests that modifying the phenyl group of our lead compound with such substituents could be a viable strategy to improve its antimicrobial potency.

  • Anticancer Activity: For anticancer activity, the substitution pattern on the 5-phenyl ring can have a profound impact. In a series of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids, specific substitutions on the 5-phenyl ring led to promising anticancer activity.[12] Another study on 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase inhibitors demonstrated that modifications on a phenyl ring at the 5-position significantly influenced their antiproliferative activity.[13]

Comparative SAR Summary

The following table summarizes the predicted impact of structural modifications on the biological activity of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, based on data from analogous compounds.

Modification Position Analog Structure Example Predicted Impact on Activity Supporting Evidence
Linker Variation 33-{[(4-Bromophenyl)oxy ]methyl}-5-phenylisoxazoleMay increase or decrease activity depending on the target.[1]Thioether linkers can be crucial for some activities (e.g., insecticidal), but detrimental for others.[1][8]
Aryl Group Substitution (3-position) 33-{[(4-Chlorophenyl )sulfanyl]methyl}-5-phenylisoxazoleLikely to retain or enhance antimicrobial activity.[9][10]Electron-withdrawing groups on the 3-aryl ring often enhance antimicrobial potency.[10]
Aryl Group Substitution (3-position) 33-{[(4-Methoxyphenyl )sulfanyl]methyl}-5-phenylisoxazoleAnticancer activity may be enhanced.The effect of electron-donating vs. withdrawing groups on anticancer activity is target-dependent.[11]
Aryl Group Substitution (5-position) 53-{[(4-Bromophenyl)sulfanyl]methyl}-5-(4-methoxyphenyl )isoxazoleLikely to enhance antimicrobial activity.[10]Electron-donating groups on the 5-phenyl ring are often beneficial for antimicrobial activity.[10]
Aryl Group Substitution (5-position) 53-{[(4-Bromophenyl)sulfanyl]methyl}-5-(4-chlorophenyl )isoxazoleMay enhance anticancer activity.The optimal substitution on the 5-phenyl ring for anticancer activity is highly series-dependent.[12][13]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of the lead compound and its analogs, standardized in vitro assays are essential.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[7]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[15]

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for conceptualizing complex relationships and experimental processes.

SAR_Comparison cluster_3_position Modifications at 3-Position cluster_5_position Modifications at 5-Position Lead Compound (I) Lead Compound (I) Linker Variation Linker Variation Lead Compound (I)->Linker Variation e.g., -CH2O- Aryl Substitution (3-Aryl) Aryl Substitution (3-Aryl) Lead Compound (I)->Aryl Substitution (3-Aryl) e.g., -Cl, -OCH3 Aryl Substitution (5-Aryl) Aryl Substitution (5-Aryl) Lead Compound (I)->Aryl Substitution (5-Aryl) e.g., -OCH3, -Cl Altered Potency Altered Potency Linker Variation->Altered Potency Target-dependent Enhanced Antimicrobial Activity Enhanced Antimicrobial Activity Aryl Substitution (3-Aryl)->Enhanced Antimicrobial Activity Electron-withdrawing Variable Anticancer Activity Variable Anticancer Activity Aryl Substitution (3-Aryl)->Variable Anticancer Activity Aryl Substitution (5-Aryl)->Enhanced Antimicrobial Activity Electron-donating Aryl Substitution (5-Aryl)->Variable Anticancer Activity

Caption: SAR of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole.

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT anticancer assay.

Conclusion and Future Directions

This guide provides a comprehensive comparative analysis of the structure-activity relationship of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole based on the established biological activities of its close analogs. The available evidence suggests that this scaffold holds significant potential for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains.

Key takeaways for future research include:

  • Systematic Modification: A focused library of analogs should be synthesized to systematically probe the effects of substituents at the 3- and 5-positions and the nature of the linker at the 3-position.

  • Broad Biological Screening: The synthesized compounds should be screened against a diverse panel of microbial strains and cancer cell lines to identify their primary biological activities.

  • Mechanism of Action Studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action at the molecular level.

By leveraging the predictive SAR insights presented in this guide, researchers can more efficiently design and develop novel isoxazole-based compounds with improved therapeutic potential.

References

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Benchmarking the antioxidant potential of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole against known antioxidants.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antioxidants and the Promise of Isoxazole Scaffolds

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. This has spurred a continuous search for novel antioxidant agents with high efficacy and favorable safety profiles. The isoxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities such as anti-inflammatory, analgesic, and anticancer effects.[1][2] Recent studies have highlighted that various isoxazole derivatives also possess significant antioxidant capabilities, making them an intriguing class of compounds for further investigation in the context of oxidative stress modulation.[1][3]

This guide provides a comprehensive framework for benchmarking the antioxidant potential of a novel isoxazole derivative, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole . While direct experimental data for this specific compound is emerging, we will establish a robust comparative analysis by examining the performance of structurally related isoxazole compounds from recent literature against well-established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT). We will delve into the mechanistic underpinnings of these standard antioxidants and provide detailed, field-proven protocols for key in vitro assays that form the cornerstone of antioxidant capacity evaluation.

Mechanistic Overview of Standard Antioxidants

A thorough comparison requires a foundational understanding of the mechanisms of action of the benchmark compounds.

  • Ascorbic Acid (Vitamin C): A water-soluble vitamin that acts as a potent antioxidant primarily by donating electrons to neutralize a wide variety of reactive oxygen species (ROS).[4] Its mechanism involves the donation of a hydrogen atom from its enediol structure to free radicals, forming a resonance-stabilized ascorbyl radical.[5][6] Ascorbic acid can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[5]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a standard in antioxidant assays due to its high antioxidant capacity.[7] Its primary mechanism is hydrogen atom transfer (HAT) from its phenolic hydroxyl group to scavenge peroxyl and other radicals.[8][9] In aqueous solutions, other mechanisms like single electron transfer (SET) can also contribute to its activity.[8][10]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic compound commonly used as a food and industrial preservative.[11] BHT functions as a free radical scavenger by donating a hydrogen atom from its phenolic group to interrupt the chain reactions of lipid peroxidation.[11][[“]][13] This action terminates the autocatalytic process of oxidation.[11]

Comparative Analysis of Antioxidant Activity: Isoxazoles vs. Standards

The antioxidant potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. A lower IC50 value signifies a higher antioxidant potency. While data for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is not yet publicly available, the following table summarizes the reported DPPH radical scavenging activity of other isoxazole derivatives, demonstrating the promise of this chemical class.

Compound/StandardAssayIC50 (µg/mL)Reference
Reference Standards
Ascorbic AcidDPPH~5-10 (Typical)General Knowledge
TroloxDPPH3.10 ± 0.92[1]
BHTDPPH28.81 ± 1.84[2]
Isoxazole Derivatives
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideDPPH0.45 ± 0.21[1]
N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideDPPH0.47 ± 0.33[1]
5-amino-3-(pyridin-4-yl)isoxazole-4-carbonitrileDPPH63.51 ± 1.80[2]

Note: The IC50 values for Ascorbic Acid can vary based on assay conditions but are generally in the low µg/mL range.

The data clearly indicates that certain isoxazole derivatives exhibit potent antioxidant activity, with IC50 values significantly lower than the standard antioxidant Trolox, and in some cases, potentially rivaling Ascorbic Acid. This provides a strong rationale for investigating the antioxidant capacity of novel isoxazoles like 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole.

Potential Cellular Mechanism of Action: The Nrf2 Pathway

Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[14] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[15] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[14][16] Small molecule activators of the Nrf2 pathway are of significant therapeutic interest.[17] It is plausible that the antioxidant effects of isoxazole derivatives could be mediated, at least in part, through the activation of this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound & Inhibited Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Leads to Degradation ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Isoxazole Isoxazole Derivative Isoxazole->Keap1 Potential Modulation sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Proposed activation of the Nrf2 signaling pathway by isoxazole derivatives.

Experimental Protocols for Antioxidant Potential Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.

Experimental_Workflow cluster_prep 1. Preparation cluster_assays 2. Antioxidant Assays cluster_analysis 3. Data Analysis A1 Synthesize & Purify Isoxazole Derivative A2 Prepare Stock Solutions (e.g., in DMSO) A1->A2 A3 Prepare Serial Dilutions A2->A3 B1 DPPH Assay A3->B1 Test Compound B2 ABTS Assay A3->B2 Test Compound B3 FRAP Assay A3->B3 Test Compound C1 Measure Absorbance B1->C1 B2->C1 B3->C1 C2 Calculate % Inhibition or Reducing Power C1->C2 C3 Determine IC50 or Trolox Equivalent Values C2->C3 C4 Statistical Analysis C3->C4

Caption: General experimental workflow for antioxidant activity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (isoxazole derivative)

    • Positive controls (Ascorbic Acid, Trolox, BHT)

    • 96-well microplate

    • Spectrophotometer (microplate reader)

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber bottle.

    • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Sample Addition: Add 100 µL of various concentrations of the test compound and positive controls to the respective wells. For the blank, add 100 µL of the solvent (e.g., methanol).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm.

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds

    • Positive control (Trolox)

    • Spectrophotometer

  • Procedure:

    • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

    • Assay: To 1.0 mL of the ABTS•+ working solution, add 10 µL of the test compound at various concentrations.

    • Incubation: Incubate at room temperature for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[19][20]

  • Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃) solution

    • Test compounds

    • Ferrous sulfate (FeSO₄) for the standard curve

    • Spectrophotometer

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[21]

    • Assay: Add 150 µL of the FRAP reagent to a 96-well plate.

    • Sample Addition: Add 10 µL of the test compound, standard (FeSO₄), or blank (solvent) to the wells.

    • Incubation: Incubate the plate at 37°C for 4-10 minutes.[20][21]

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared from known concentrations of FeSO₄. Results are expressed as µM Fe(II) equivalents or Trolox equivalents.

Conclusion and Future Directions

The isoxazole scaffold represents a promising avenue for the development of novel antioxidant agents. As demonstrated by the comparative data from existing literature, isoxazole derivatives have the potential to exhibit potent radical scavenging activity, in some cases surpassing that of established standards like Trolox. The proposed investigation of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is therefore well-grounded in the established antioxidant potential of its chemical class.

Future research should focus on obtaining direct experimental data for this target compound using the standardized protocols outlined in this guide. A comprehensive evaluation should also include cellular assays to assess its ability to mitigate intracellular ROS and to explore its potential to modulate key antioxidant pathways such as the Nrf2 signaling cascade. Such studies will be crucial in fully elucidating the antioxidant profile of this novel isoxazole derivative and its potential as a therapeutic agent for diseases rooted in oxidative stress.

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A Researcher's Guide to Evaluating the Therapeutic Index of Novel Isoxazole Derivatives: A Comparative Analysis of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index (TI) of the novel experimental compound, 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole. Given the nascent stage of research on this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. We will detail the requisite experimental protocols and data interpretation necessary to benchmark its performance against other experimental isoxazole-based compounds and established chemotherapeutic agents.

The therapeutic index is a critical quantitative measure of a drug's safety margin, representing the balance between its therapeutic efficacy and its toxicity.[1][2] A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to elicit a therapeutic one.[1] For anticancer agents, a favorable therapeutic index is paramount to ensure that the treatment effectively targets tumor cells while minimizing harm to healthy tissues.[3]

Isoxazole derivatives have emerged as a promising class of compounds in cancer research, exhibiting a range of biological activities, including anticancer properties.[4][5][6][7] This guide will focus on the systematic evaluation of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, a compound of interest due to its unique structural motifs that suggest potential biological activity.

Comparative Framework: Benchmarking Against Other Experimental Compounds

To provide context for the evaluation of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, a comparative analysis against other relevant compounds is essential. For the purpose of this guide, we will consider the following hypothetical and literature-derived experimental compounds:

  • Compound A: A novel isoxazole derivative with known potent cytotoxicity against a specific cancer cell line.

  • Compound B: An isoxazole-based compound with moderate efficacy but low off-target toxicity.

  • Cisplatin: A well-established chemotherapeutic agent with a known, relatively narrow therapeutic index, serving as a standard for comparison.[8]

The following table outlines the data that needs to be generated for a comprehensive comparative analysis.

Parameter 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole Compound A (Hypothetical) Compound B (Hypothetical) Cisplatin (Reference)
In Vitro Cytotoxicity (IC50) in Cancer Cell Line (e.g., A549 - Lung Carcinoma) To be determined0.5 µM5.0 µM8.0 µM
In Vitro Cytotoxicity (IC50) in Normal Cell Line (e.g., BEAS-2B - Normal Lung Bronchial Epithelial) To be determined2.5 µM50.0 µM12.0 µM
In Vitro Selectivity Index (SI = IC50 Normal / IC50 Cancer) To be calculated5101.5
In Vivo Efficacy (ED50) in Xenograft Mouse Model To be determined10 mg/kg50 mg/kg5 mg/kg
In Vivo Acute Toxicity (LD50) in Mice To be determined30 mg/kg300 mg/kg15 mg/kg
In Vivo Therapeutic Index (TI = LD50 / ED50) To be calculated363
Experimental Protocols for Therapeutic Index Determination

The generation of reliable data is contingent on the use of standardized and well-validated experimental protocols. The following sections provide detailed methodologies for the key experiments required to determine the therapeutic index.

The initial evaluation of a compound's therapeutic potential begins with in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50).[9][10] The selectivity index (SI), calculated from the ratio of IC50 values in normal versus cancer cells, provides an early indication of the compound's tumor-specific cytotoxicity.[11]

A. MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[12]

Protocol:

  • Cell Seeding: Plate both cancer cells (e.g., A549) and normal cells (e.g., BEAS-2B) in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole and the comparator compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.[13]

B. Workflow for In Vitro Analysis

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A549 A549 Cancer Cells SerialDilution Serial Dilutions of Compounds A549->SerialDilution BEAS2B BEAS-2B Normal Cells BEAS2B->SerialDilution Incubation 48-72h Incubation SerialDilution->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Solubilization MTT_add->Formazan Absorbance Measure Absorbance Formazan->Absorbance IC50_calc Calculate IC50 Absorbance->IC50_calc SI_calc Calculate Selectivity Index IC50_calc->SI_calc

Caption: Workflow for in vitro cytotoxicity and selectivity index determination.

Following promising in vitro results, the evaluation proceeds to in vivo studies using animal models to determine the therapeutic efficacy (ED50) and acute toxicity (LD50).[3]

A. Xenograft Mouse Model for Efficacy (ED50) Determination

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups, including a vehicle control and groups receiving different doses of 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole and comparator compounds.

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • ED50 Determination: At the end of the study, plot the tumor growth inhibition against the dose of the compound to determine the ED50, the dose that causes a 50% reduction in tumor growth.[14][15]

B. Acute Toxicity Study for LD50 Determination

The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of the test animals.[16][17] Modern methods aim to reduce the number of animals used.[18]

Protocol (Up-and-Down Procedure - OECD 425):

  • Dosing: Dose one animal at a time with a specific dose of the compound.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours).

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

  • LD50 Estimation: The LD50 is estimated after a sufficient number of animals have been tested, using statistical methods.[18]

C. Workflow for In Vivo Analysis

G cluster_0 Efficacy Study (Xenograft) cluster_1 Toxicity Study (Acute) cluster_2 Therapeutic Index Calculation Implantation Tumor Cell Implantation Treatment_Efficacy Compound Administration Implantation->Treatment_Efficacy Tumor_Measurement Tumor Volume Measurement Treatment_Efficacy->Tumor_Measurement ED50_calc Calculate ED50 Tumor_Measurement->ED50_calc TI_calc TI = LD50 / ED50 ED50_calc->TI_calc Dosing_Toxicity Single Dose Administration Observation Observation for Toxicity Dosing_Toxicity->Observation LD50_calc Calculate LD50 Observation->LD50_calc LD50_calc->TI_calc

Caption: Workflow for in vivo efficacy, toxicity, and therapeutic index determination.

Potential Mechanism of Action of Isoxazole Derivatives

While the specific mechanism of action for 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is yet to be elucidated, the isoxazole scaffold is known to be a versatile pharmacophore in the development of anticancer agents.[4][6] Several isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:

  • Tubulin Polymerization Inhibition: Some isoxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[19]

  • Kinase Inhibition: Isoxazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[20]

  • Hsp90 Inhibition: The isoxazole moiety has been incorporated into inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein that plays a key role in the stability of many oncoproteins.[6]

A. Hypothetical Signaling Pathway

G Compound 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole Target Potential Target (e.g., Tubulin, Kinase, Hsp90) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Blocks Signal Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Potential mechanism of action for an isoxazole-based anticancer agent.

Conclusion

The evaluation of the therapeutic index is a cornerstone of preclinical drug development, providing a critical assessment of a compound's potential for clinical success.[3] For the novel compound 3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole, a systematic and rigorous approach as outlined in this guide is essential to determine its safety and efficacy profile. By employing standardized in vitro and in vivo assays and benchmarking against relevant comparator compounds, researchers can generate the necessary data to make informed decisions about the future development of this and other promising isoxazole derivatives.

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